2-Bromotoluene-3,4,5,6-D4
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3,4,5-tetradeuterio-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSXJPIWXQTSIX-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Role of Isotopic Labeling in Advanced Research
An In-depth Technical Guide to 2-Bromotoluene-d4: Structure, Properties, and Applications
In the precise and demanding fields of pharmaceutical development and scientific research, the ability to accurately track and quantify molecules is paramount. Isotopic labeling, the practice of replacing specific atoms in a molecule with their isotopes, provides a powerful tool for this purpose.[1][2] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a favored choice for labeling. Deuterium-labeled compounds are chemically similar to their non-labeled (protium, ¹H) counterparts but are easily distinguishable by mass-sensitive analytical techniques like mass spectrometry.[]
This guide focuses on 2-Bromotoluene-d4, a deuterated aromatic compound. Specifically, this document will detail the structure where four hydrogen atoms on the aromatic ring have been substituted with deuterium. We will explore its chemical structure, molecular weight, physicochemical properties, and synthesis. Most importantly, this guide will provide field-proven insights into its critical applications as an internal standard and metabolic tracer, offering a self-validating framework for its use in demanding analytical protocols.
Chemical Identity and Molecular Structure
2-Bromotoluene-d4 is a derivative of toluene where a bromine atom is substituted at the ortho- (position 2) of the methyl group, and the four available hydrogen atoms on the aromatic ring (positions 3, 4, 5, and 6) are replaced with deuterium atoms.
-
Systematic IUPAC Name: 1-Bromo-3,4,5,6-tetradeuterio-2-methylbenzene
-
Molecular Formula: C₇H₃D₄Br
The structural arrangement of 2-Bromotoluene-d4 is visualized below.
Caption: Plausible synthetic workflow for 2-Bromotoluene-d4.
Analytical Validation: A Self-Validating Protocol
The utility of 2-Bromotoluene-d4 is entirely dependent on its confirmed identity, isotopic enrichment, and chemical purity. Therefore, rigorous analytical characterization is not just a quality control step but a fundamental requirement for its valid use.
Mass Spectrometry (MS) for Confirmation
Expertise: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions. For isotopically labeled standards, this is the definitive technique to confirm successful labeling. The key is to observe a mass shift corresponding exactly to the number of incorporated deuterium atoms. Each deuterium adds approximately 1.006 Da to the mass compared to protium.
Protocol: Verification of 2-Bromotoluene-d4 by GC-MS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of both 2-Bromotoluene-d4 and its non-deuterated analog, 2-bromotoluene, in a suitable volatile solvent (e.g., ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. The GC separates the compound from any potential impurities, ensuring a clean mass spectrum.
-
GC Method:
-
Injector: Split/splitless, 250 °C.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 1 min, ramp to 250 °C at 20 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-250.
-
-
Data Analysis (Trustworthiness):
-
Retention Time: The retention times for both the deuterated and non-deuterated compounds should be nearly identical, confirming their close chemical similarity.
-
Mass Spectrum of 2-Bromotoluene: The molecular ion peak cluster should be observed at m/z 170 and 172, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). [6] * Mass Spectrum of 2-Bromotoluene-d4: The molecular ion peak cluster must be observed at m/z 174 and 176. This +4 Da shift is definitive proof of the incorporation of four deuterium atoms.
-
Isotopic Purity: The relative intensity of the m/z 170/172 peaks in the deuterated sample's spectrum indicates the amount of unlabeled impurity. High isotopic purity (>98%) is essential for use as an internal standard.
-
Nuclear Magnetic Resonance (NMR) for Positional Verification
Expertise: While MS confirms that labeling occurred, NMR spectroscopy confirms where it occurred. In ¹H NMR (proton NMR), the absence of signals at specific chemical shifts where protons would normally appear provides strong evidence of deuterium substitution.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of 2-Bromotoluene-d4 should show a singlet for the methyl (CH₃) protons around 2.3-2.4 ppm. The complex multiplet pattern typically seen for the aromatic protons (between ~6.8 and 7.5 ppm) in standard 2-bromotoluene should be almost entirely absent, confirming deuteration on the ring. [6]
Core Application: The Deuterated Internal Standard in Quantitative LC-MS
The primary application for 2-Bromotoluene-d4 in drug development is as an internal standard (IS) for the quantification of a structurally related analyte.
Why It Works (The Causality): An ideal internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the detector.
-
Co-elution: Because its chemical properties are nearly identical to the analyte, the deuterated IS co-elutes from the HPLC column. This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) at the point of ionization, a major source of variability.
-
Identical Ionization: The IS and analyte will have the same ionization efficiency in the mass spectrometer's source.
-
Mass Distinction: Despite these similarities, the mass spectrometer easily distinguishes between the analyte and the IS due to the +4 Da mass difference.
This system is self-validating because any random error (e.g., inconsistent injection volume, sample loss during extraction, ion suppression) will affect both the analyte and the internal standard proportionally. By calculating the ratio of the analyte peak area to the IS peak area, this variability is cancelled out, leading to highly precise and accurate quantification.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
2-Bromotoluene-d4 is more than just a molecule with a slightly increased mass. It is a precision tool engineered for high-stakes analytical challenges in research and pharmaceutical development. Its value is derived from its structural and chemical fidelity to its non-deuterated counterpart, combined with a distinct and easily measurable mass difference. By understanding its synthesis, validating its structure and isotopic purity through rigorous MS and NMR analysis, and applying it correctly as an internal standard, researchers can significantly enhance the reliability, accuracy, and trustworthiness of their quantitative data.
References
- Google. (n.d.). Current time information in New York, NY, US.
- SIELC Technologies. (2018, February 16). 2-Bromotoluene.
- Dakenchem. (n.d.). Exploring 2-Bromotoluene: Properties, Applications, and Manufacturing Insights.
- Sigma-Aldrich. (n.d.). 2-Bromotoluene 99% 95-46-5.
- Sigma-Aldrich. (n.d.). 2-Bromotoluene 99% 95-46-5.
- PDQ Scientific. (n.d.). 2-Bromotoluene.
- ResearchGate. (n.d.). Multiple quantum NMR spectra of toluene and p‐bromotoluene partially aligned in a nematic phase.
- PubChem. (n.d.). 2-Bromotoluene.
- PubChem. (n.d.). 4-Bromotoluene-2,3,5,6-D4.
- Thermo Scientific Chemicals. (n.d.). 2-Bromotoluene, 99%.
- CDN Isotopes. (n.d.). 4-Bromotoluene-2,3,5,6-d4.
- Wikipedia. (n.d.). Bromotoluene.
- ChemicalBook. (n.d.). 2-Bromotoluene(95-46-5) 1H NMR spectrum.
- PrepChem.com. (n.d.). Preparation of 2-bromotoluene.
- ChemicalBook. (n.d.). 2-Bromo-4-nitrotoluene(7745-93-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Bromo-4-chlorotoluene synthesis.
- Wikipedia. (n.d.). Isotopic labeling.
- Organic Syntheses. (n.d.). o-BROMOTOLUENE.
- National Institutes of Health (NIH). (n.d.). Tools shaping drug discovery and development.
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- Sigma-Aldrich. (n.d.). 2-Bromotoluene 99%.
- National Institutes of Health (NIH). (2017, November 11). Drug discovery and development: Role of basic biological research.
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- MacMillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds.
- BOC Sciences. (n.d.). Deuterium - Stable Isotope.
- X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling.
- YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene.
Sources
1-bromo-2-methylbenzene-d4 synonyms and nomenclature
This technical guide provides an in-depth analysis of 1-bromo-2-methylbenzene-d4 , a deuterated isotopologue of o-bromotoluene utilized extensively as an internal standard in analytical chemistry and a mechanistic probe in drug development.
Nomenclature and Chemical Identity
1-Bromo-2-methylbenzene-d4 is the standardized nomenclature for the isotopologue of o-bromotoluene where the four aromatic hydrogen atoms are substituted with deuterium (
Synonyms and Registry Data
The following table consolidates the critical identifiers for this compound to ensure precise procurement and database searching.
| Category | Identifier / Name |
| IUPAC Name | 1-Bromo-2-methylbenzene-3,4,5,6- |
| Common Synonyms | o-Bromotoluene- |
| CAS Registry Number | 56444-57-6 |
| Molecular Formula | |
| Exact Mass | 174.988 (for |
| Isotopic Purity | Typically |
Structural Specificity
The "d4" designation specifically refers to the deuteration of the benzene ring. The methyl group remains protonated (
Synthesis and Preparation Protocols
The synthesis of high-purity 1-bromo-2-methylbenzene-d4 requires a regioselective approach to ensure the deuterium labels are exclusively on the aromatic ring. The Sandmeyer Reaction starting from o-toluidine-d4 is the preferred route over direct bromination of toluene-d8, which yields a mixture of isomers (ortho/para) that are difficult to separate.
Synthetic Workflow (Sandmeyer Route)
The following pathway ensures the retention of the methyl group protons while installing the bromine at the C1 position on a deuterated ring.
Experimental Protocol
Caution: Diazo compounds are potentially explosive. Perform all steps in a fume hood behind a blast shield.
-
Diazotization:
-
Dissolve 10 mmol of o-toluidine-d4 (CAS 112484-85-2 for p-isomer analog; ensure o-isomer source) in 48% HBr (5 mL).
-
Cool the solution to 0–5 °C in an ice-salt bath.
-
Dropwise add a solution of
(1.1 eq) in water, maintaining temperature < 5 °C. Stir for 20 min. -
Self-Validation: Test a drop with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required for complete conversion).
-
-
Substitution (Sandmeyer):
-
Prepare a solution of CuBr (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium solution to the CuBr mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete
evolution.
-
-
Purification:
-
Steam distill the reaction mixture. The product will codistill as a heavy organic oil.
-
Extract the distillate with diethyl ether (
mL). -
Wash organics with 10% NaOH (to remove phenolic byproducts) and brine.
-
Dry over
and concentrate. -
Final Step: Vacuum distillation (bp ~58–60 °C at 10 mmHg) yields the pure bromide.
-
Analytical Characterization
Validating the identity and isotopic purity of 1-bromo-2-methylbenzene-d4 is critical before its use as an internal standard.
Nuclear Magnetic Resonance (NMR)
-
NMR (300 MHz,
):-
Unlabeled Standard: Shows aromatic signals (
6.9–7.6 ppm, 4H) and a methyl singlet ( 2.4 ppm, 3H). -
d4 Isotopologue: The aromatic region (
6.9–7.6 ppm) is silent (no peaks). The methyl singlet ( 2.4 ppm) remains integrating to 3H. -
Validation Criterion: Any residual peaks in the aromatic region indicate incomplete deuteration (< 98 atom % D).
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (
):-
Unlabeled:
170 ( ) and 172 ( ). -
d4 Isotopologue: Shift of +4 mass units.
-
Observed peaks:
174 ( ) and 176 ( ) .
-
-
Fragmentation:
-
Loss of Br (
): Peak at 95 (Toluene-d4 cation) instead of 91.
-
Applications in Drug Development
Internal Standard (ISTD)
In quantitative bioanalysis (LC-MS/MS or GC-MS), 1-bromo-2-methylbenzene-d4 serves as an ideal internal standard for the quantification of bromotoluenes or structurally related aryl halides in biological matrices (plasma, urine).
-
Mechanism: The physicochemical properties (extraction efficiency, retention time) are nearly identical to the analyte, but the mass shift (+4 Da) allows spectral resolution.
-
Protocol: Spike the ISTD at a constant concentration (e.g., 100 ng/mL) into all samples and calibrators. Plot the Area Ratio (Analyte/ISTD) vs. Concentration.
Mechanistic Probes (Kinetic Isotope Effects)
Researchers use this compound to study metabolic pathways involving aromatic oxidation (e.g., CYP450 hydroxylation).
-
Primary Kinetic Isotope Effect (KIE): If the rate-limiting step involves C-H bond breakage on the ring, the reaction rate for the d4-analog will be significantly slower (
), helping to map the metabolic "soft spot" of the molecule.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7236, 2-Bromotoluene. Retrieved from [Link]
-
Organic Syntheses. o-Bromotoluene Synthesis (Sandmeyer Reaction). Org.[1][2] Syn. Coll. Vol. 1, p.135 (1941). Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Research Applications of 2-Bromotoluene-d4
[1][2]
Executive Summary
2-Bromotoluene-d4 (1-Bromo-2-methylbenzene-3,4,5,6-d4) is a stable isotope-labeled derivative of 2-bromotoluene, widely utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and as a probe in mechanistic studies of aromatic metabolic pathways.[1][2][3] Its chemical stability, combined with the distinct mass shift (+4 Da) provided by the tetradeuterated aromatic ring, allows for precise quantification of environmental contaminants and pharmaceutical intermediates in complex biological matrices, eliminating ionization suppression effects common in trace analysis.[2]
Chemical Identity & Molecular Characterization
The deuterated isotopologue differs from the native compound by the substitution of four aromatic hydrogen atoms with deuterium.[2] This modification increases the molecular weight while retaining the steric and electronic properties of the parent molecule, ensuring identical chromatographic retention times but distinct mass spectral signatures.[2]
| Parameter | Specification |
| Chemical Name | 2-Bromotoluene-d4 |
| IUPAC Name | 1-Bromo-2-methylbenzene-3,4,5,6-d4 |
| CAS Number | 56444-57-6 |
| Molecular Formula | C₇H₃D₄Br |
| Molecular Weight | 175.06 g/mol (Calculated) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Appearance | Clear, colorless liquid |
Structural Visualization
The deuterium atoms are located at positions 3, 4, 5, and 6 on the benzene ring, leaving the methyl group protons (C-2 position relative to ring, or
Figure 1: Connectivity diagram of 2-Bromotoluene-d4 highlighting the deuterated aromatic ring positions (C3-C6).[1][2]
Physicochemical Properties Matrix
The physical properties of 2-Bromotoluene-d4 closely mimic the non-deuterated parent, with slight deviations in density and boiling point due to the Deuterium Isotope Effect .[1][2] The heavier mass of deuterium increases the density and can slightly elevate the boiling point due to lower zero-point vibrational energy, though the boiling point shift is often negligible for practical distillation.[2]
| Property | Native 2-Bromotoluene (Protio) | 2-Bromotoluene-d4 (Deuterio) | Note on Isotope Effect |
| Molar Mass | 171.04 g/mol | 175.06 g/mol | +4.02 Da shift (Mass Spec resolvable) |
| Boiling Point | 181–182 °C | ~181–182 °C | Negligible thermodynamic shift |
| Melting Point | -27 °C | ~ -26 to -27 °C | Minimal lattice energy change |
| Density (25°C) | 1.422 g/mL | ~1.455 g/mL | Calculated based on molar volume conservation |
| Refractive Index | 1.555 | 1.555 | Electronic polarizability remains similar |
| Solubility | Insoluble in water; Soluble in EtOH, Ether | Identical | Partition coefficients (LogP) are nearly identical |
Technical Insight: The density increase is a critical factor when preparing gravimetric standards.[2] Researchers must calculate concentrations based on weight (mg) rather than volume (mL) to avoid errors of ~2.3% introduced by the density difference.[2]
Synthesis & Production Workflow
High-purity synthesis of 2-Bromotoluene-d4 typically avoids direct bromination of Toluene-d8, which yields a difficult-to-separate mixture of ortho- and para-isomers.[1][2] The preferred laboratory route involves the Sandmeyer Reaction using o-Toluidine-d4 (or d7) as the precursor.[1][2] This ensures regiospecific placement of the bromine atom.[2]
Reaction Pathway[1][2][4][5][6][7]
-
Diazotization: Reaction with Sodium Nitrite (
) and Hydrobromic Acid ( ) at 0°C to form the diazonium salt.[2] -
Substitution: Catalytic decomposition with Copper(I) Bromide (
) to install the bromine.[2]
Figure 2: Regiospecific synthesis of 2-Bromotoluene-d4 via the Sandmeyer route.
Research Applications
A. Internal Standard for Environmental Analysis
2-Bromotoluene is a volatile organic compound (VOC) often monitored in groundwater and soil.[2] The d4-isotopologue is the "Gold Standard" for quantification because:
-
Co-elution: It elutes at the exact same retention time as the analyte in GC.[2]
-
Mass Discrimination: The m/z 175 (molecular ion) and m/z 94 (tropylium ion equivalent,
) are distinct from the native m/z 171 and m/z 90.[2] -
Matrix Compensation: It perfectly mimics the extraction efficiency and ionization suppression of the analyte.[2]
B. Mechanistic Studies (Kinetic Isotope Effects)
In drug metabolism, 2-Bromotoluene-d4 is used to probe Secondary Kinetic Isotope Effects (KIE) .
-
Primary KIE: Would involve C-H bond breaking at the methyl group (not deuterated in this isomer).[2]
-
Secondary KIE: Deuteration of the ring stabilizes the hybridization state of the carbons.[2] If metabolic attack occurs on the ring (e.g., arene oxide formation), the rate of reaction for the d4-variant will be slightly slower, revealing the rate-determining step in P450-mediated oxidation.[1][2]
Handling, Stability & Safety (SDS Summary)
While stable, 2-Bromotoluene-d4 is a halogenated aromatic and must be handled with standard organic safety protocols.[1][2]
-
Flammability: Combustible liquid (Flash Point ~79°C).[2] Keep away from open flames.
-
Storage: Store at 2–8°C in a dark, tightly sealed container. Light exposure can cause slow debromination or discoloration over months.[2]
-
Hygroscopicity: Non-hygroscopic, but should be stored under inert gas (Nitrogen/Argon) to maintain isotopic purity and prevent oxidation of the methyl group.[2]
-
Health Hazards:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7236, 2-Bromotoluene (Protio).[2] Retrieved from [1][2]
-
Sigma-Aldrich (Merck). 2-Bromotoluene Product Specification & Safety Data Sheet.[1][2] Retrieved from [1][2]
-
Capot Chemical. 2-Bromotoluene-d4 Product Data (CAS 56444-57-6).[1][2][3][6][7] Retrieved from [1][2]
-
NIST Chemistry WebBook. Mass Spectra of Bromotoluene Isomers. Retrieved from [1][2]
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- 3. CAS#:1020720-09-5 | 1-bromo-2,3,4,5-tetradeuterio-6-nitrobenzene | Chemsrc [chemsrc.com]
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A Comprehensive Technical Guide to the Safe Handling of 2-Bromotoluene-d4
This guide provides an in-depth analysis of the safety profile and handling requirements for 2-Bromotoluene-d4. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a nuanced understanding of the compound's hazards, grounded in established chemical principles and safety protocols. The substitution of four hydrogen atoms with deuterium (d4) has a negligible impact on the compound's chemical reactivity and toxicological profile compared to its non-deuterated analogue, 2-Bromotoluene. Therefore, the safety and handling data presented herein are based on the well-documented properties of 2-Bromotoluene, a standard and scientifically accepted practice for isotopically labeled compounds where specific data is unavailable.
Chemical and Physical Properties
A foundational understanding of a compound's physical properties is paramount for anticipating its behavior under laboratory conditions, from storage to reaction quenching. 2-Bromotoluene-d4 is a colorless to pale yellow liquid.[1] Its density, being greater than water, means it will sink in aqueous mixtures, a critical consideration for spill management and biphasic reaction workups.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₃D₄Br | Calculated |
| Molecular Weight | ~175.06 g/mol | Calculated |
| Appearance | Clear colorless to pale beige liquid | [1] |
| Density | 1.420 - 1.422 g/mL at 25 °C | [2][3] |
| Melting Point | -27 °C (-16.6 °F) | [1][2][3] |
| Boiling Point | ~181.5 °C (358.7 °F) at 760 mmHg | [1][3] |
| Flash Point | 78 - 79 °C (172.4 - 174 °F) | [1][3] |
| Water Solubility | Practically insoluble | [1][3] |
| Solubility | Soluble in alcohol, ether, benzene, carbon tetrachloride | [1][4] |
| Vapor Density | 5.9 (Air = 1) | [1][3] |
Hazard Identification and GHS Classification
2-Bromotoluene-d4 is classified as a hazardous substance.[4] The primary hazards are associated with its combustibility and its irritant and toxic properties upon exposure.[4][5][6] The Globally Harmonized System (GHS) classification provides a universal framework for understanding these risks.
| GHS Classification | Hazard Statement | Code |
| Flammable Liquids | Combustible liquid | H227[7] |
| Acute Toxicity, Oral | Harmful if swallowed | H302[5][6][7] |
| Skin Corrosion/Irritation | Causes skin irritation | H315[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335[5][6] |
These classifications mandate careful handling to avoid ingestion, skin/eye contact, and inhalation of vapors.[5]
Toxicological Profile: Understanding the Health Risks
The toxicological data for 2-Bromotoluene indicates that it is harmful if ingested, with an oral LD50 in mice reported at 1,864 mg/kg.[4][5] Accidental ingestion may cause serious damage to health.[4] A significant, though less severe, risk is aspiration into the lungs if the liquid is swallowed, which can lead to chemical pneumonitis.[4]
-
Inhalation: Vapors may cause respiratory tract irritation.[5][8]
-
Skin Contact: Causes skin irritation.[5] Prolonged contact may lead to sensitization, manifesting as contact eczema.[4]
-
Eye Contact: Poses a risk of serious eye irritation and potential damage.[4][5][8]
Currently, there is no data available to suggest that 2-Bromotoluene-d4 or its non-deuterated analogue has carcinogenic, mutagenic, or teratogenic effects.[8] No component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[5][8]
Safe Handling and Storage Protocols
A proactive approach to safety, integrating engineering controls and personal protective equipment, is essential for mitigating the risks associated with 2-Bromotoluene-d4.
Engineering Controls & Personal Protective Equipment (PPE)
The primary objective of engineering controls is to minimize exposure at the source.
-
Ventilation: All handling of 2-Bromotoluene-d4 should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[9] Local exhaust ventilation is crucial to keep airborne concentrations below exposure limits.[4]
-
Eye Wash Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any area where the chemical is handled.[3]
The selection of PPE provides the final barrier between the researcher and the chemical.
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., PVC or nitrile rubber).[4] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[5]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[4] For larger quantities or situations with a high risk of splashing, a full protective suit may be necessary.[5]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use an approved air-purifying respirator with an appropriate cartridge (e.g., type ABEK in the EU or equivalent in the US).[4][5]
Storage Requirements
Proper storage is critical for maintaining chemical stability and preventing accidents.
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][10] The recommended storage temperature is often between 2 - 8 °C.[5]
-
Containers: Keep containers tightly closed to prevent leakage and the escape of vapors.[5][9][10] Containers that have been opened must be carefully resealed and kept upright.[5]
-
Incompatibilities: Store away from strong oxidizing agents, heat, sparks, and open flames.[4][5][6][10]
Waste Disposal
Disposal of 2-Bromotoluene-d4 and its containers must be handled responsibly and in accordance with local, state, and federal regulations.
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Container Disposal: Empty containers may still retain hazardous residue. Do not reuse empty containers. Puncture and dispose of them at an authorized landfill, or consult the supplier for recycling options.[10]
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate first aid is critical. Always show the Safety Data Sheet to the attending medical professional.[5][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation persists.[5][8]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[5][8] Remove contact lenses if present and easy to do so. Continue rinsing and get emergency medical help immediately.[8]
-
Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[5][8]
Fire and Explosion Hazard Data
2-Bromotoluene-d4 is a combustible liquid, meaning it can ignite when exposed to an ignition source.[3][7][10]
-
Fire Hazards: Vapors can form explosive mixtures with air.[3] Containers are at risk of rupturing violently if heated due to pressure buildup.[4][10][11]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or sand.[5][8][9][11] A water spray can be used to cool unopened containers.[5]
-
Hazardous Combustion Products: When heated to decomposition, it emits toxic fumes, including carbon oxides (CO, CO₂) and hydrogen bromide gas.[3][5][8][10]
-
Firefighting Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[3][5]
Experimental Workflow: A Risk Mitigation Approach
The following diagram illustrates a logical workflow for handling 2-Bromotoluene-d4, integrating safety checkpoints at each critical stage. This self-validating system ensures that risks are assessed and mitigated before and during the experimental process.
Caption: Logical workflow for the safe handling of 2-Bromotoluene-d4.
Conclusion
While 2-Bromotoluene-d4 is an invaluable tool in scientific research, its potential hazards necessitate a thorough and disciplined approach to safety. It is classified as a combustible liquid that is harmful if swallowed and causes significant skin, eye, and respiratory irritation. By understanding its chemical properties, adhering to stringent handling and storage protocols, and being prepared for emergency situations, researchers can effectively mitigate these risks. The integration of engineering controls, appropriate personal protective equipment, and a well-defined experimental workflow forms the cornerstone of a robust safety culture, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.
References
-
Chemstock. 2-BROMOTOLUENE Safety Data Sheet. [Link]
-
Franzen, A., Greene, T., Van Landingham, C., & Gentry, R. (2017). Toxicology of octamethylcyclotetrasiloxane (D4). Toxicology Letters, 279 Suppl 1, 2–22. [Link]
-
A&A Pharmachem. Exploring 2-Bromotoluene: Properties, Applications, and Manufacturing Insights. [Link]
-
Endocrine Disruptor List. Octamethylcyclotetrasiloxane (D4), CAS no. 556-67-2. [Link]
-
GOV.UK. Environmental risk assessment report: Octamethylcyclotetrasiloxane. [Link]
-
United States Environmental Protection Agency (EPA). Risk Evaluation for Octamethylcyclotetrasiloxane (D4). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7236, 2-Bromotoluene. [Link]
-
Gentry, R., Franzen, A., Van Landingham, C., Greene, T., & Plotzke, K. (2017). A global human health risk assessment for octamethylcyclotetrasiloxane (D4). Toxicology Letters, 281, 111-122. [Link]
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- 1. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. chemstock.ae [chemstock.ae]
- 11. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
using 2-Bromotoluene-d4 as internal standard in GC-MS
An Application Note and Protocol for Quantitative Analysis using 2-Bromotoluene-d4 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the quantitative analysis of 2-bromotoluene in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-bromotoluene-d4 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).[1][2][3] This method corrects for variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision.[4][5] We will detail the principles of IDMS, provide a step-by-step protocol for sample analysis, and discuss data interpretation and method validation. This guide is intended for analytical scientists in research, quality control, and drug development who require robust and reliable quantification of halogenated aromatic compounds.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique for the precise and accurate quantification of chemical substances.[1][3] The core principle involves adding a known amount of an isotopically enriched version of the analyte (the internal standard, IS) to the sample before any processing steps.[1][2] In this case, 2-bromotoluene-d4 (the IS) is added to a sample containing an unknown quantity of 2-bromotoluene (the analyte).
Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation.[4][6] Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard. The mass spectrometer, however, can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[4][6]
Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. This response ratio is then plotted against the concentration ratio of the analyte to the internal standard for a series of calibration standards. The concentration of the analyte in an unknown sample can then be determined from its measured response ratio using the calibration curve. This method effectively cancels out most sources of analytical error.
Sources
- 1. osti.gov [osti.gov]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Precision Deuteration via Suzuki-Miyaura Cross-Coupling: Utilizing 2-Bromotoluene-d4 for DMPK Optimization
Introduction: The Strategic Value of Deuterated Scaffolds
In modern drug discovery, the "Deuterium Switch" strategy—replacing specific hydrogen atoms with deuterium—has evolved from a niche mechanistic probe to a validated method for optimizing pharmacokinetics (PK) and toxicity profiles.
2-Bromotoluene-d4 represents a critical building block in this domain. Unlike standard 2-bromotoluene, the d4 variant carries four deuterium atoms on the aromatic ring. This specific labeling pattern serves two primary high-value functions:
-
Metabolic Blocking: It reinforces the aromatic ring against oxidative metabolism (e.g., arene oxide formation), potentially reducing the formation of toxic reactive metabolites without altering the steric or electronic properties of the drug candidate.
-
Internal Standards: It provides a +4 Da mass shift, ideal for LC-MS/MS quantification of toluene-containing analytes where the methyl group must remain intact.
The Challenge: Steric Hindrance & Isotopic Fidelity
Coupling 2-bromotoluene derivatives via the Suzuki-Miyaura reaction presents a specific challenge: Ortho-substitution . The methyl group at the C2 position creates significant steric hindrance, often stalling the transmetallation step when using first-generation catalysts like Pd(PPh₃)₄. Furthermore, maintaining isotopic purity requires conditions that prevent H/D exchange (scrambling), necessitating mild, non-acidic protocols.
Technical Considerations & Mechanistic Logic
To achieve high yields (>90%) with >99% isotopic retention, we must move beyond generic Suzuki protocols.
Catalyst Selection: The Buchwald Advantage
For ortho-substituted aryl halides, electron-rich, bulky phosphine ligands are essential. We utilize SPhos Pd G3 (Third Generation Buchwald Precatalyst).[1]
-
Why? The SPhos ligand is bulky enough to facilitate reductive elimination but electron-rich enough to speed up oxidative addition. The G3 precatalyst ensures rapid activation at room temperature or mild heat, minimizing thermal stress on the deuterated substrate.
Base & Solvent Effects[2]
-
Base: Potassium Phosphate Tribasic (K₃PO₄) is preferred over carbonates. It provides the necessary basicity for boronic acid activation without the high pH spikes that can degrade sensitive functional groups.
-
Solvent: A biphasic system of 1,4-Dioxane/Water (4:1) is ideal. It solubilizes organic substrates while dissolving the inorganic base, creating a defined interface for the catalytic cycle.
Stoichiometry for Cost Control
Deuterated starting materials are expensive. The protocol below treats 2-Bromotoluene-d4 as the limiting reagent (1.0 equiv), using a slight excess of the boronic acid partner (1.2–1.5 equiv) to drive conversion to completion.
Visualization: The Catalytic Cycle
The following diagram illustrates the SPhos-mediated cycle, highlighting the preservation of the Deuterium label during the critical Oxidative Addition and Reductive Elimination steps.
Caption: SPhos-mediated catalytic cycle showing the insertion of Pd(0) into the C-Br bond of 2-Bromotoluene-d4 and subsequent coupling.
Experimental Protocol: High-Fidelity Coupling
Objective: Synthesize 4'-(trifluoromethyl)-2-methyl-d4-biphenyl (Model Reaction). Scale: 1.0 mmol (Adaptable).
Materials Checklist
| Reagent | Role | Equiv. | Amount |
| 2-Bromotoluene-d4 | Limiting Reagent | 1.0 | 175 mg |
| 4-(Trifluoromethyl)phenylboronic acid | Coupling Partner | 1.2 | 228 mg |
| SPhos Pd G3 | Catalyst | 0.02 (2 mol%) | 15.6 mg |
| K₃PO₄ (Tribasic) | Base | 2.0 | 424 mg |
| 1,4-Dioxane | Solvent | - | 4.0 mL |
| Deionized Water | Co-Solvent | - | 1.0 mL |
Step-by-Step Procedure
-
Inert Setup: Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (x3).
-
Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid and catalyst deactivation.
-
-
Solids Addition: Under a positive stream of Argon, add the Boronic Acid , SPhos Pd G3 , and K₃PO₄ .
-
Liquids Addition: Add the 2-Bromotoluene-d4 , followed by degassed 1,4-Dioxane and Water.
-
Tip: Degas solvents by sparging with Argon for 15 mins prior to use.
-
-
Reaction: Seal the vessel.
-
Thermal Method: Heat to 60°C in an oil bath for 4–6 hours.
-
Microwave Method:[2] Irradiate at 80°C for 30 minutes.
-
-
Monitoring: Check conversion by HPLC or GC-MS. Look for the disappearance of the bromide (m/z ~175/177).
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Analytical Validation (QC)
-
¹H NMR (CDCl₃): Verify the absence of aromatic signals in the toluene ring region (typically 7.1–7.3 ppm). The methyl singlet (~2.3 ppm) should integrate to 3H.
-
MS (ESI+): Confirm the molecular ion [M+H]⁺ corresponds to the d4 mass shift (+4 Da vs. non-deuterated standard).
Application Workflow: Metabolic Stability Testing
Once synthesized, the deuterated biaryl is typically subjected to microsomal incubation to verify the "Deuterium Effect."
Caption: Workflow for assessing metabolic stability improvements using the synthesized deuterated analog.
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5][6] Accounts of Chemical Research, 41(11), 1461–1473.
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Sigma-Aldrich. (2023).[7] 2-Bromotoluene Product Specification & Properties.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 7. 2-Bromotoluene 99 95-46-5 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Deuterated Pharmaceuticals Using 2-Bromotoluene-d4
Abstract
The strategic incorporation of deuterium into pharmaceutically active ingredients (APIs) has emerged as a pivotal strategy in modern drug development. This approach, known as deuteration, can significantly enhance the pharmacokinetic and safety profiles of drugs by attenuating their metabolic breakdown.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-Bromotoluene-d4 as a key starting material in the synthesis of deuterated pharmaceuticals. We will explore the underlying principles of the kinetic isotope effect, delve into key synthetic transformations such as palladium-catalyzed cross-coupling reactions, and present exemplary, detailed synthetic protocols for the preparation of deuterated analogues of commercially significant drugs.
Introduction: The Deuterium Advantage in Medicinal Chemistry
The substitution of hydrogen with its stable, heavier isotope, deuterium, at specific molecular positions can profoundly influence a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[3] The tangible benefits of this for drug development are manifold:
-
Improved Metabolic Profile: Deuteration can lead to a more predictable and favorable metabolic profile, potentially reducing the formation of toxic or undesirable metabolites.[1][2]
-
Increased Half-Life: By slowing down metabolism, the drug's half-life in the body can be extended, which may allow for less frequent dosing and improved patient compliance.[1][2]
-
Enhanced Oral Bioavailability: For some compounds, deuteration can reduce presystemic metabolism in the digestive tract, allowing more of the active drug to reach its intended target.[1][2]
2-Bromotoluene-d4, with its deuterated aromatic ring, serves as a versatile and valuable building block for introducing a stabilized tolyl moiety into a wide range of pharmaceutical scaffolds. The bromine atom provides a reactive handle for a variety of powerful cross-coupling reactions, making it an ideal starting material for complex API synthesis.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The construction of the complex molecular architectures of modern pharmaceuticals from simpler building blocks heavily relies on the robustness and versatility of palladium-catalyzed cross-coupling reactions. For the application of 2-Bromotoluene-d4, two such reactions are of paramount importance: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[4] In the context of our application, 2-Bromotoluene-d4 serves as the organohalide partner. This reaction is highly valued in the pharmaceutical industry for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[4][5]
A generalized workflow for the Suzuki-Miyaura coupling of 2-Bromotoluene-d4 is depicted below:
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common structural motif in pharmaceuticals.[6] This palladium-catalyzed reaction facilitates the formation of a C-N bond between an aryl halide and an amine.[6] 2-Bromotoluene-d4 can be effectively coupled with a variety of primary and secondary amines, providing access to a wide range of deuterated aniline derivatives, which are themselves valuable intermediates.[7]
Below is a schematic representation of the Buchwald-Hartwig amination workflow:
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Application Protocols: Synthesis of Deuterated Pharmaceutical Analogues
The following protocols are presented as illustrative examples of how 2-Bromotoluene-d4 can be employed in the synthesis of deuterated analogues of known pharmaceuticals. These protocols are based on established synthetic routes for the non-deuterated counterparts and have been adapted for the use of the deuterated starting material.
Case Study 1: Synthesis of a Deuterated Analogue of a Non-Steroidal Anti-Inflammatory Drug (NSAID)
Many NSAIDs contain a biaryl scaffold. Here, we outline a plausible synthesis of a deuterated analogue of a generic NSAID, where a deuterated tolyl group is introduced via a Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Deuterated Biaryl Intermediate
| Parameter | Value |
| Reactants | 2-Bromotoluene-d4 (1.0 eq), (4-carboxyphenyl)boronic acid (1.2 eq) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) |
| Base | Potassium carbonate (2.0 eq) |
| Solvent | Toluene/Water (4:1 v/v) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Work-up | Aqueous work-up with subsequent extraction and purification. |
| Expected Yield | 80-90% |
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromotoluene-d4, (4-carboxyphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the toluene/water solvent mixture via syringe, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired deuterated biaryl carboxylic acid.
Case Study 2: Synthesis of a Deuterated Intermediate for a Kinase Inhibitor
Many kinase inhibitors feature an arylamine core. This protocol describes the synthesis of a deuterated N-aryl amine intermediate using a Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Deuterated Arylamine Intermediate
| Parameter | Value |
| Reactants | 2-Bromotoluene-d4 (1.0 eq), 4-aminopyridine (1.1 eq) |
| Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) |
| Ligand | Xantphos (0.04 eq) |
| Base | Sodium tert-butoxide (1.4 eq) |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C |
| Reaction Time | 16 hours |
| Work-up | Filtration, extraction, and purification. |
| Expected Yield | 75-85% |
Step-by-Step Methodology:
-
In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide.
-
Add 2-Bromotoluene-d4 and 4-aminopyridine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C in an oil bath with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the target deuterated N-(d4-tolyl)pyridin-4-amine.
Conclusion and Future Perspectives
2-Bromotoluene-d4 is a highly valuable and versatile building block for the synthesis of deuterated pharmaceuticals. The strategic application of robust and scalable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient incorporation of a metabolically stabilized d4-tolyl moiety into a diverse range of drug scaffolds. The protocols outlined in this guide serve as a practical starting point for researchers in the field. As the demand for safer and more effective medicines continues to grow, the use of deuterated building blocks like 2-Bromotoluene-d4 is poised to play an increasingly important role in the future of drug discovery and development.
References
- Chen, K. et al. (2018). Process for the Preparation of 6-(cyclopropaneamido)-4-((2-Methoxy-3-(1-Methyl-1h-1,2,4-Triazol-3-Yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-Carboxamide.
- Google Patents. (n.d.). CN109265304B - Synthesis method of deuterated compound.
- Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.
- Google Patents. (n.d.). WO2024017150A1 - Method for synthesizing deucravacitinib.
- Google Patents. (n.d.). WO2025078335A1 - Processes for the preparation of deucravacitinib.
-
IAEA. (n.d.). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Retrieved from [Link]
-
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3479. [Link]
-
MDPI. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 27(23), 8561. [Link]
-
NIH. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(36), 4096-4129. [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27366-27370. [Link]
-
NIH. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Molecular and Cellular Biochemistry. [Link]
-
ResearchGate. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Unibest Industrial Co., Ltd. (2024). CAS No. 1609394-10-6, Deucravacitinib intermediate. Retrieved from [Link]
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- 1. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]
- 2. isotope.com [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Application Note: High-Precision Protocol for Spiking 2-Bromotoluene-d4 in Biological Matrices
[1][2]
Abstract
This technical guide defines the standard operating procedure (SOP) for utilizing 2-Bromotoluene-d4 as an internal standard (ISTD) in the quantification of volatile organic compounds (VOCs) within complex biological matrices (whole blood, plasma, urine).[1][2] Due to the high volatility (Vapor Pressure ~0.18 kPa at 20°C) and lipophilicity (LogP ~3.[2]5) of bromotoluene, standard spiking protocols often suffer from evaporative loss and poor homogeneity, leading to quantitation errors >15%.[2] This protocol mitigates these risks through a Cold-Spike/Sub-Surface Injection methodology, ensuring <5% CV (Coefficient of Variation) and accurate recovery correction in Headspace GC-MS workflows.[1][2]
Scientific Foundation & Mechanism[2]
The Role of 2-Bromotoluene-d4
2-Bromotoluene-d4 is a deuterated analog of 2-bromotoluene.[1][2] It serves as an ideal surrogate for aromatic VOCs (e.g., benzene, toluene, xylenes) because it shares nearly identical physicochemical properties with the target analytes but is mass-resolved (M+4) by Mass Spectrometry.[1][2]
-
Matrix Compensation: It corrects for variations in the partition coefficient (
) between the biological matrix and the headspace. -
Instrument Drift: It normalizes fluctuations in injection efficiency and MS ionization response.[1][2]
The Solubility Paradox
A critical failure point in VOC analysis is the solvent choice for the ISTD.
-
The Problem: 2-Bromotoluene is lipophilic and practically insoluble in water.[1][2][3] If spiked into blood/urine using a non-polar solvent (e.g., Hexane), it forms a micro-emulsion or floats, failing to equilibrate with the matrix water.[2]
-
The Solution: Methanol (MeOH) is the required carrier solvent.[2] Methanol is amphiphilic; it dissolves the hydrophobic 2-Bromotoluene-d4 yet is fully miscible with the aqueous biological matrix.[1] This allows the ISTD to disperse homogeneously before it partitions into the headspace or binds to blood proteins/lipids.[2]
Materials & Reagents
| Component | Specification | Critical Note |
| 2-Bromotoluene-d4 | Isotopic Purity | Store at 4°C. Protect from light.[1][2] |
| Solvent | Methanol (Purge & Trap Grade) | Must be free of background VOCs.[1][2] |
| Matrix | Whole Blood (Heparin/EDTA) or Urine | Keep at 4°C until immediately prior to spiking.[1][2] |
| Vials | 10 mL or 20 mL Headspace Vials | Screw-top or Crimp-top with PTFE/Silicone septa.[1][2] |
| Syringes | Gastight (10 µL - 100 µL) | Plunger-in-needle recommended to zero dead volume.[1][2] |
Experimental Protocol
Preparation of Stock Standards
Goal: Create a stable, concentrated solution of the ISTD.
-
Primary Stock (Solution A):
-
Working Spiking Solution (Solution B):
-
Dilute Solution A with Methanol to achieve a target concentration (e.g., 10 µg/mL).
-
Calculation: If the target range of analytes in blood is 1–50 ng/mL, the ISTD should be spiked to result in ~10–25 ng/mL in the final matrix.
-
The "Cold-Spike" Protocol (Biological Matrix)
Goal: Introduce the ISTD without evaporative loss or precipitation.
Pre-requisite: Ensure the biological matrix (Blood/Urine) is cooled to 4°C. Volatiles are lost rapidly at room temperature.[2]
Step-by-Step Workflow:
-
Vial Preparation: Place clean headspace vials in a cooling block or on ice.
-
Matrix Transfer:
-
Gently invert the blood sample tube to mix (do not shake vigorously to avoid foaming).[2]
-
Pipette 2.0 mL (or validated volume) of cold matrix into the headspace vial.
-
-
Sub-Surface Spiking (CRITICAL STEP):
-
Draw the Working Spiking Solution (Solution B) into a gastight syringe (e.g., 10 µL).
-
Insert the syringe needle below the surface of the liquid matrix.
-
Depress the plunger smoothly.[2]
-
Reasoning: Injecting into the air (headspace) causes immediate vaporization and adherence to the glass walls, bypassing the matrix equilibration step. Sub-surface injection forces interaction with the matrix.[2]
-
-
Immediate Sealing:
-
Equilibration:
Visualized Workflow (DOT Diagram)
Caption: Figure 1. Optimized workflow for spiking volatile internal standards. Note the critical "Sub-Surface Injection" step to prevent premature volatilization.
Quality Control & Validation Criteria
To ensure the protocol is self-validating, the following metrics must be monitored during every analytical run:
Internal Standard Response Recovery
Calculate the absolute peak area of 2-Bromotoluene-d4 in the biological sample (
-
Note: Blood often yields lower absolute areas than water due to the "salting out" effect of proteins/lipids retaining the lipophilic ISTD. This is expected, provided it is consistent.
Retention Time Stability
-
Criteria:
minutes. -
Troubleshooting: Shifts >0.1 min indicate a leak in the headspace vial (septum failure) or GC inlet issues.[2]
Isotopic Contribution (Cross-Talk)
Ensure the deuterated standard does not contribute to the native analyte signal (M+0).
-
Test: Analyze a "Blank + ISTD" sample.
-
Criteria: Signal at the native mass (e.g., m/z 171 for non-deuterated bromotoluene) must be < 1/10th of the Lower Limit of Quantitation (LLOQ).
Troubleshooting Common Pitfalls
| Observation | Root Cause | Corrective Action |
| High %CV (>15%) | Evaporative loss during spiking.[1][2] | Use cold matrix (4°C) and seal vials immediately. Ensure sub-surface injection.[1][2] |
| Low Absolute Area | Partitioning into lipids.[1][2] | Verify equilibration time (min 15 mins) and temperature. Ensure vigorous vortexing after spiking.[1][2] |
| Ghost Peaks | Carryover or Septum bleed.[1][2] | Bake out the SPME fiber or HS loop between runs.[2] Use high-quality PTFE-lined septa.[1][2] |
| Double Peaks | Condensation in transfer line. | Ensure Transfer Line Temp > Vial Equilibrium Temp (e.g., set Line to 110°C if Vial is 60°C).[1][2] |
References
-
Centers for Disease Control and Prevention (CDC). (2018).[1][2] Laboratory Procedure Manual: Volatile Organic Compounds (VOCs) in Whole Blood (Method 2014).[1][2] Division of Laboratory Sciences.[1][2][6][7]
-
U.S. Environmental Protection Agency (EPA). (1996).[1][2] Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2][8] SW-846.[1][2]
-
Chambers, D. M., et al. (2006).[1][2] "Improvement of an equilibrium headspace method for the determination of volatile organic compounds in human blood." Journal of Chromatography B, 838(2), 116-126.[1][2]
-
Blount, B. C., et al. (2006).[1][2] "Quantification of 31 volatile organic compounds in whole blood using solid-phase microextraction and gas chromatography-mass spectrometry." Journal of Chromatography B, 832(2), 292-301.[1][2]
Sources
- 1. 4-Bromotoluene-2,3,5,6-D4 | C7H7Br | CID 45785161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromotoluene - Wikipedia [en.wikipedia.org]
- 4. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. gcms.cz [gcms.cz]
2-Bromotoluene-d4 as a starting material for labeled intermediates
Application Note: Strategic Utilization of 2-Bromotoluene-d4 in Deuterated Drug Discovery
Executive Summary
In modern drug discovery, deuterium labeling is a critical tool for optimizing pharmacokinetics (PK) via the Kinetic Isotope Effect (KIE) and for generating internal standards for LC-MS/MS quantitation. 2-Bromotoluene-d4 (CAS 56444-57-6) , specifically deuterated at the 3, 4, 5, and 6 positions of the aromatic ring, serves as a versatile electrophilic building block.[1]
This guide details the strategic application of 2-Bromotoluene-d4 to introduce the metabolically stable
Technical Profile & Handling
| Property | Specification |
| Compound Name | 2-Bromotoluene-d4 (2-Bromotoluene-3,4,5,6-d4) |
| CAS Number | 56444-57-6 |
| Structure | 1-Bromo-2-methylbenzene-3,4,5,6-d4 ( |
| Molecular Weight | 175.06 g/mol |
| Isotopic Enrichment | |
| Appearance | Colorless liquid |
| Storage | Ambient temperature, under inert atmosphere ( |
| Safety | Irritant; potential lachrymator.[1] Handle in a fume hood. |
Key Handling Precaution: While the aromatic C-D bonds are robust, exposure to strong Lewis acids (e.g.,
Strategic Application Pathways
The utility of 2-Bromotoluene-d4 lies in its divergent reactivity.[1] It can serve as an electrophile in cross-coupling, a nucleophile (via metallation), or a precursor to benzylic linkers.
Figure 1: Divergent synthetic pathways for 2-Bromotoluene-d4, enabling access to biaryls, linkers, and carbonyl derivatives.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Deuterated Biaryls via Suzuki-Miyaura Coupling
Objective: To couple 2-Bromotoluene-d4 with an aryl boronic acid, creating a biaryl scaffold resistant to aromatic oxidation.[1]
Reagents:
-
2-Bromotoluene-d4 (1.0 equiv)[1]
-
Aryl Boronic Acid (
) (1.2 equiv)[1] -
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Inert Setup: Charge a reaction vial with the aryl boronic acid,
, and a magnetic stir bar. Seal and purge with Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by 2-Bromotoluene-d4.
-
Activation: Add the aqueous
solution. -
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by HPLC or GC-MS.[1][2] Note: Avoid temperatures >110°C to prevent potential scrambling if acidic byproducts form.[1]
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over
.[1][2] -
Purification: Concentrate and purify via silica gel chromatography.
Validation:
-
1H NMR: Confirm absence of aromatic protons on the tolyl ring (expect silence in the 6.9–7.3 ppm region for the tolyl fragment).
-
MS: Observe M+4 mass shift relative to the non-deuterated standard.
Protocol B: Benzylic Functionalization (Synthesis of 2-Bromobenzyl bromide-d4)
Objective: To functionalize the methyl group for use as an alkylating agent, while retaining the ring deuteration.
Reagents:
-
2-Bromotoluene-d4 (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)[1]
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative)[1]
Procedure:
-
Dissolution: Dissolve 2-Bromotoluene-d4 in the solvent under Argon.
-
Reagent Addition: Add NBS and AIBN.
-
Initiation: Heat to reflux (approx. 80°C). A visible color change (orange to pale yellow) often indicates the initiation of the radical chain.
-
Completion: Reflux for 2–4 hours. Monitor by TLC (hexane/EtOAc).[1][2] Stop immediately upon consumption of starting material to prevent over-bromination (gem-dibromide formation).[1]
-
Workup: Cool to 0°C to precipitate succinimide. Filter the solid.
-
Isolation: Concentrate the filtrate. The product, 2-Bromobenzyl bromide-ring-d4 , is typically used immediately or purified via rapid column chromatography (neutral alumina is preferred over silica to prevent hydrolysis).[1]
Protocol C: Lithiation for Carboxylic Acid Derivatives
Objective: To generate 2-Toluic acid-d4 or 2-Tolualdehyde-d4.[1]
Reagents:
- -Butyllithium (1.1 equiv, in hexanes)[1]
-
Electrophile: Dry
(gas or solid) for acid; DMF for aldehyde. -
Solvent: Anhydrous THF
Procedure:
-
Cryogenic Cooling: Cool a solution of 2-Bromotoluene-d4 in THF to -78°C.
-
Lithiation: Add
-BuLi dropwise.[1][2] Stir for 30 minutes at -78°C to form the 2-lithiotoluene-d4 species. Note: Lithium-Halogen exchange is faster than deprotonation of the methyl group at this temperature.[1] -
Quench:
-
Warming: Allow the reaction to warm to room temperature.
-
Hydrolysis: Quench with saturated
(for aldehyde) or 1M HCl (for acid).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Deuterium Incorporation | H/D Exchange with solvent | Ensure all solvents (especially protic ones like water/alcohols in Suzuki) are used only in basic media.[1] Avoid acidic workups for prolonged periods.[1][2] |
| Benzylic Over-bromination | Excess NBS or reaction time | Use strictly 1.05 eq of NBS.[1] Stop reaction at 95% conversion rather than 100%. |
| Scrambling in MS | Ion source fragmentation | Soft ionization techniques (ESI) are preferred over EI for validating isotopic placement.[1] |
References
-
Fisher Scientific. (2023).[2] this compound Product Specifications and CAS 56444-57-6.[1] Retrieved from [Link]
-
Gant, T. G. (2014).[7] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398. [Link]
Sources
- 1. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS [chemicalbook.com]
- 4. This compound, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.pt]
- 5. CAS RN 56444-57-6 | Fisher Scientific [fishersci.at]
- 6. calpaclab.com [calpaclab.com]
- 7. mdpi-res.com [mdpi-res.com]
Troubleshooting & Optimization
preventing H/D exchange in 2-Bromotoluene-d4 storage
<
A Guide to Preserving Isotopic Purity During Storage
Welcome to the Technical Support Center for 2-Bromotoluene-d4. This guide is designed for researchers, scientists, and professionals in drug development who utilize deuterated compounds. As a Senior Application Scientist, I will provide in-depth technical guidance to ensure the long-term isotopic stability of your 2-Bromotoluene-d4, focusing on the prevention of hydrogen-deuterium (H/D) exchange.
Understanding the Challenge: The Nature of H/D Exchange
Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For deuterated compounds like 2-Bromotoluene-d4, this process can compromise isotopic purity, impacting the accuracy and reliability of experimental results.[2][3]
The aromatic ring of toluene is generally stable; however, the deuterium atoms on the ring are not entirely immune to exchange. This exchange is typically catalyzed by the presence of acidic or basic species and is greatly accelerated by moisture.[4][5] The mechanism often involves an electrophilic aromatic substitution pathway where a proton (H+) from an environmental source, such as water, can replace a deuteron (D+) on the aromatic ring.[4][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause H/D exchange in 2-Bromotoluene-d4 during storage?
A1: The three primary culprits that promote H/D exchange in deuterated aromatic compounds are:
-
Moisture: Water is a ubiquitous source of protons and can facilitate H/D exchange, especially in the presence of trace acidic or basic impurities.[7][8] Even atmospheric moisture can be sufficient to cause a gradual loss of isotopic enrichment over time.[8]
-
Acidic or Basic Contaminants: Trace amounts of acids or bases can significantly catalyze the H/D exchange reaction.[1][4][5] These can be introduced from glassware, handling equipment, or the storage environment itself.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including H/D exchange.[9] Long-term storage at ambient or elevated temperatures can lead to a noticeable decrease in isotopic purity.
Q2: I suspect the isotopic purity of my 2-Bromotoluene-d4 has been compromised. How can I verify this?
A2: Verifying the isotopic purity of a deuterated compound requires specialized analytical techniques. The most common and effective methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of protons that have replaced deuterium atoms. Comparing the integration of the aromatic proton signals to a known internal standard can provide a quantitative measure of H/D exchange. NMR is a benchmark technique for validating hydrogen-to-deuterium substitution.[3][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can distinguish between molecules with different numbers of deuterium atoms (isotopologues).[10][11] This allows for a precise determination of the isotopic distribution and purity of the sample.[3][11]
Q3: Can I store 2-Bromotoluene-d4 in any standard laboratory bottle?
A3: Not all containers are created equal when it comes to storing sensitive deuterated compounds. The ideal container should be:
-
Inert: Borosilicate glass (e.g., Pyrex®) is generally a good choice. Avoid soda-lime glass, as it can have a slightly basic surface that could promote H/D exchange.
-
Dry: Ensure the container is scrupulously dried before use. Rinsing with an anhydrous solvent and drying under a stream of inert gas is recommended.
-
Well-Sealed: Use a container with a tight-fitting cap, preferably with a PTFE (Teflon®) liner to prevent moisture ingress and contamination from the cap material. For long-term storage, consider ampoules sealed under an inert atmosphere.[12]
Troubleshooting Guide: Preventing H/D Exchange
This section provides a systematic approach to troubleshooting and preventing H/D exchange in your stored 2-Bromotoluene-d4.
Problem: Gradual decrease in isotopic purity over time.
Root Cause Analysis: This is the most common issue and is typically caused by improper storage conditions that allow for slow H/D exchange.
Solution Workflow:
Caption: Troubleshooting workflow for preventing H/D exchange.
Experimental Protocols
Protocol 1: Optimal Storage of 2-Bromotoluene-d4
This protocol outlines the best practices for storing 2-Bromotoluene-d4 to maintain its isotopic integrity.
-
Container Selection:
-
Inert Atmosphere:
-
Sealing:
-
Ensure the cap is tightly sealed to prevent any exchange with the atmosphere. For screw-cap bottles, consider using Parafilm® around the cap-bottle interface as an extra precaution.
-
-
Storage Conditions:
Protocol 2: Proper Handling and Dispensing of 2-Bromotoluene-d4
Minimizing exposure to the atmosphere during handling is critical.
-
Preparation:
-
Allow the container of 2-Bromotoluene-d4 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
All glassware, syringes, and needles that will come into contact with the compound should be oven-dried (e.g., at 150°C for at least 4 hours) and cooled in a desiccator over a desiccant.[19]
-
-
Inert Atmosphere Handling:
-
Dispensing:
-
If using a bottle with a septum-lined cap, use a dry syringe to pierce the septum and withdraw the required amount.
-
Backfill the syringe with inert gas before withdrawal to create a positive pressure.
-
After withdrawing the liquid, inject an equivalent volume of dry inert gas back into the bottle to maintain an inert headspace.
-
-
Resealing:
-
After dispensing, ensure the container is tightly resealed immediately.
-
Re-apply Parafilm® if necessary and return the container to the recommended storage conditions.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C[17][18] | Slows the rate of potential H/D exchange reactions. |
| Storage Atmosphere | Dry Inert Gas (Argon or Nitrogen)[12][13] | Prevents contact with atmospheric moisture and oxygen. |
| Container Type | Amber Borosilicate Glass with PTFE-lined cap | Inert material prevents leaching and catalysis; amber color protects from light.[20] |
| Handling Environment | Dry, Inert Atmosphere (e.g., Glovebox) | Minimizes exposure to moisture during transfer and use. |
References
-
Chemstock. (n.d.). 2-BROMOTOLUENE. Retrieved from [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]
-
Smith, A. M., et al. (2016). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 57(45), 5016-5019. Retrieved from [Link]
-
Van Berkel, G. J., et al. (2003). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(8), 863-874. Retrieved from [Link]
-
Lauher, J. (2020, August 28). Deuterium Exchange in Aromatic Systems. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Zhang, H., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 93(43), 14461-14468. Retrieved from [Link]
-
Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7236, 2-Bromotoluene. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Loba Chemie. (2016, May 12). 2-BROMOTOLUENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Kumar, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(3), 248-256. Retrieved from [Link]
-
Pate, B. H., et al. (2022). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society, 144(38), 17469-17477. Retrieved from [Link]
-
Wang, J., et al. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8693. Retrieved from [Link]
-
Golebiowski, A., & Klajn, J. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(11), 3323. Retrieved from [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. isotope.com [isotope.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. labinsights.nl [labinsights.nl]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. echemi.com [echemi.com]
- 16. chemstock.ae [chemstock.ae]
- 17. lobachemie.com [lobachemie.com]
- 18. 2-Bromotoluene 99 95-46-5 [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ukisotope.com [ukisotope.com]
Technical Support Center: Optimizing 2-Bromotoluene-d4 Retention Time in LC-MS
Welcome to the technical support guide for the analysis of 2-Bromotoluene-d4 via Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic behavior of this specific internal standard. The following question-and-answer guides provide field-proven insights and systematic protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Bromotoluene-d4 retention time suddenly shifting?
Retention time (RT) instability is one of the most common issues in LC.[1] A sudden or gradual shift can be caused by a variety of factors. The most common culprits include changes in the mobile phase composition, unstable column temperature, inconsistent flow rate, and column degradation.[2][3] It is crucial to work through potential causes systematically, starting with the most easily verifiable ones.
Q2: My 2-Bromotoluene-d4 peak is eluting too early. How can I increase its retention time?
2-Bromotoluene-d4 is a relatively non-polar compound (LogP ≈ 3.5), so it is well-suited for reversed-phase (RP) chromatography.[4][5] To increase its retention in an RP system, you need to decrease the overall strength of the mobile phase. This is achieved by:
-
Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This strengthens the interaction between the analyte and the non-polar stationary phase.
-
Switching to a less powerful organic solvent. If using methanol, for example, its weaker elution strength compared to acetonitrile will generally lead to longer retention times.
Q3: Does the deuterium labeling in 2-Bromotoluene-d4 affect its retention time compared to unlabeled 2-Bromotoluene?
Yes, a phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the stationary phase.[7] While often minor, this separation is a critical consideration when using 2-Bromotoluene-d4 as an internal standard for 2-Bromotoluene.
Q4: What are the ideal starting conditions for developing a new LC-MS method for 2-Bromotoluene-d4?
A robust starting point for method development would be:
-
Column: A standard C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size). C18 phases provide excellent retention for non-polar compounds.
-
Mobile Phase A: Water with 0.1% Formic Acid. Formic acid is a volatile modifier essential for good ionization in mass spectrometry.[8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common choice for its low viscosity and strong elution strength in RP-LC.[8]
-
Gradient: A scouting gradient from 5% to 95% B over 10 minutes can help determine the approximate elution conditions.
-
Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: 35-40 °C to ensure reproducibility and reduce viscosity.[1][2]
-
Injection Volume: Start with a low volume (e.g., 2-5 µL) to avoid overloading the column.[9]
Troubleshooting Guide: Retention Time Instability
Unstable retention times can compromise data quality and lead to incorrect peak identification and integration. This guide provides a systematic approach to diagnosing and resolving RT drift.
Issue: My retention time is consistently drifting to earlier times with each injection.
This is a classic symptom of column degradation or fouling. Over time, the stationary phase can be stripped away or sample matrix components can irreversibly bind to the column, creating more polar, active sites and reducing the retention of non-polar analytes.[2]
Causality & Logic
A gradual decrease in retention points to a progressive change in the stationary phase chemistry. Each injection contributes slightly more to the problem. If this is accompanied by an increase in backpressure, column fouling is highly likely.
Troubleshooting Workflow
Caption: Workflow for troubleshooting early RT drift.
Experimental Protocol: Column Flushing
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the mass spectrometer.
-
Initial Wash: Flush with your mobile phase without buffer (e.g., Water/Acetonitrile) for 20 column volumes.
-
Strong Solvent Wash: Flush with 100% Acetonitrile for 20 column volumes.
-
Stronger Solvent Wash: Flush with 100% Isopropanol for 20 column volumes. Isopropanol is effective at removing strongly adsorbed non-polar compounds.
-
Re-equilibration: Flush with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) until the pressure stabilizes.
-
Reconnect and Test: Reconnect the column to the detector and perform a test injection with your 2-Bromotoluene-d4 standard.
Issue: My retention time is fluctuating randomly between injections.
Random fluctuations are typically caused by hardware or mobile phase issues rather than the column itself.[10] The key is to isolate the variable that is not being precisely controlled.
Causality & Logic
The LC system is a high-precision fluidic device. Any inconsistency in flow rate, mobile phase composition, or temperature will directly impact the time an analyte spends in the column.[11][12] A systematic check of these parameters is required.
Troubleshooting Checklist & Data Summary
| Parameter | Potential Cause | Verification & Solution |
| Flow Rate | Leaks in the system, faulty check valves, pump seal failure, air bubbles.[1][2] | Verify: Check for pressure fluctuations or drips at fittings. Manually collect and measure the flow rate over a set time. Solution: Tighten fittings (do not over-tighten), purge the pump, sonicate check valves, or replace pump seals. |
| Mobile Phase | Inadequate degassing, incorrect preparation, evaporation of organic component.[3] | Verify: Visually inspect for bubbles in the solvent lines. Solution: Prepare fresh mobile phase daily. Ensure solvent caps are tight. Degas solvents thoroughly before use. |
| Temperature | Fluctuations in ambient lab temperature, faulty column oven.[2][3] | Verify: Monitor lab temperature. Use an external thermometer to verify the column oven's setpoint. Solution: Use a thermostatted column compartment. Ensure the lab has stable temperature control. |
| Sample Diluent | Mismatch between sample solvent and initial mobile phase.[2] | Verify: Analyze the composition of your sample diluent. Solution: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase conditions to ensure good peak shape and stable RT. |
Relationship Diagram: Factors Affecting Retention Time
Caption: Key parameters influencing analyte retention time.
Protocol: Systematic Retention Time Adjustment
This protocol provides a structured approach to modifying your method to achieve the desired retention time for 2-Bromotoluene-d4.
Objective: Move the retention time of 2-Bromotoluene-d4 from an initial, suboptimal value to a target value while maintaining good peak shape.
Prerequisites: Ensure the LC-MS system passes a system suitability test (SST) for flow rate accuracy and pressure stability.
Methodology:
-
Establish a Baseline: Perform three replicate injections of your 2-Bromotoluene-d4 standard using your current method. Record the average retention time and peak shape.
-
Adjust Mobile Phase Strength: This is the most effective parameter for changing the retention of a non-polar analyte.
-
To increase RT: Decrease the percentage of organic solvent (Mobile Phase B) in your gradient or isocratic method.
-
To decrease RT: Increase the percentage of organic solvent.
-
-
Make Incremental Changes: Adjust the organic content by no more than 5% at a time. For example, if your current method uses 70% acetonitrile and the peak is eluting too early, test a method with 65% acetonitrile.
-
Re-equilibrate: After every change in mobile phase composition, ensure the column is fully equilibrated. A minimum of 10 column volumes is recommended.
-
Test and Evaluate: Perform a new injection and compare the retention time to your target.
-
Fine-Tune with Temperature (Optional): If the retention time is close to the target but needs minor adjustment, you can modify the column temperature.
-
Increasing temperature will decrease viscosity and slightly decrease retention time.
-
Decreasing temperature will slightly increase retention time. Make changes in 2-5 °C increments.
-
Data Example: Effect of Acetonitrile on Retention Time
| % Acetonitrile (ACN) | Average Retention Time (min) | Change from Baseline |
| 70% (Baseline) | 2.54 | - |
| 65% | 3.81 | +1.27 min |
| 60% | 5.23 | +2.69 min |
| 55% | 7.15 | +4.61 min |
Note: Data is illustrative and will vary based on the specific column and LC system.
References
-
Restek Corporation. (2019). LC Troubleshooting—Retention Time Shift. Restek Resource Hub. [Link]
-
Restek Corporation. (2019). LC Troubleshooting—Retention Time Shift. YouTube. [Link]
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Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek Resource Hub. [Link]
-
Shimadzu Corporation. Factors Affecting Retention Time. Shimadzu. [Link]
-
Advanced Materials Technology. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
SIELC Technologies. (2018). 2-Bromotoluene. SIELC. [Link]
-
Separation Science. Factors Impacting Chromatography Retention Time. Separation Science. [Link]
-
Reddit. (2024). Problems with retention time. r/CHROMATOGRAPHY. [Link]
-
Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. LCGC International. [Link]
-
Dolan, J. W. (2023). Essentials of LC Troubleshooting, Part II, Continued: More Misbehaving Retention Times. LCGC International. [Link]
-
Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Hawach. [Link]
-
Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific. [Link]
-
MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Skyline. [Link]
-
de Wit, M., et al. (2021). Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. Journal of Chromatography B. [Link]
-
Weisser, J., et al. (2009). Retention time alignment algorithms for LC/MS data must consider non-linear shifts. Bioinformatics. [Link]
-
Chromatography Forum. (2017). Question on MS/MS techniques. Chromatography Forum. [Link]
-
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate. [Link]
-
Wang, G., & Hsieh, Y. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
National Center for Biotechnology Information. 2-Bromotoluene. PubChem. [Link]
-
MDPI. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules. [Link]
-
Chemsrc. 2-Bromotoluene. Chemsrc. [Link]
-
ResearchGate. (2014). Current Developments in LCMS for Pharmaceutical Analysis. ResearchGate. [Link]
-
Angene Chemical. 2-Bromo-4-chlorotoluene. Angene Chemical. [Link]
-
Chromatography Today. In-silico prediction of retention times as a strategy to avoid matrix effects in LC-MS/MS bioanalysis. Chromatography Today. [Link]
-
Zhang, Z. (2012). Retention time alignment of LC/MS data by a divide-and-conquer algorithm. Journal of the American Society for Mass Spectrometry. [Link]
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Technical Support Center: Resolving Isotopic Scrambling in Bromotoluene Derivatives
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and resolve issues related to isotopic scrambling in your experiments involving bromotoluene derivatives.
I. Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in bromotoluene derivatives?
A1: Isotopic scrambling is the process by which isotopes achieve an equilibrium distribution within a set of atoms in a chemical species.[5][8] In the context of bromotoluene derivatives, this means that an isotope, for instance, deuterium (²H) or carbon-13 (¹³C), intentionally placed at a specific position on the toluene ring or the methyl group, can migrate to other positions. This is problematic because it undermines the fundamental premise of isotopic labeling studies, which is to track a specific atom or functional group.[1][2] Scrambling can lead to misinterpretation of mass spectrometry and NMR data, resulting in incorrect mechanistic postulates or inaccurate quantification in drug metabolism studies.[3][9]
Q2: What are the primary causes of isotopic scrambling during the synthesis of bromotoluene derivatives?
A2: Isotopic scrambling in bromotoluene derivatives often occurs during benzylic bromination reactions.[10][11][12] The key intermediate in these reactions is a resonance-stabilized benzylic radical.[10][11] This resonance delocalization can allow for the migration of isotopes, particularly hydrogen isotopes, between the benzylic position and the aromatic ring. Other potential causes include:
-
Radical Initiators: The choice and concentration of radical initiators like AIBN can influence the reaction pathway and potentially lead to side reactions that promote scrambling.[13]
-
Reaction Conditions: High temperatures and prolonged reaction times can provide the energy necessary for scrambling to occur.[13]
-
Catalyst-Induced Scrambling: In some cases, catalysts used in the synthesis or purification steps can facilitate isotopic exchange. For example, palladium catalysts used in dehalogenation reactions are known to cause scrambling of hydrogen isotopes.[14]
Q3: How can I detect and quantify the extent of isotopic scrambling in my sample?
A3: A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed to detect and quantify isotopic scrambling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can reveal the overall isotopic distribution in a molecule.[15][16] However, it may not provide information about the specific location of the isotopes. Tandem mass spectrometry (MS/MS) can sometimes be used to fragment the molecule and deduce the position of the label based on the masses of the fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of isotopes.[17][18] For deuterium labeling, ¹H NMR can show a decrease in the integration of the signal corresponding to the labeled position. For ¹³C labeling, ¹³C NMR will show an enhanced signal at the labeled position. 2D NMR techniques, such as HSQC and HMBC, can further confirm the position of the label by showing correlations between different nuclei.[19]
Q4: Can purification methods help in separating scrambled from unscrambled isomers?
A4: Separating isotopomers (molecules that differ only in their isotopic composition) is extremely challenging due to their nearly identical chemical and physical properties.[1] Standard purification techniques like column chromatography or distillation are generally ineffective. In some specific cases, specialized techniques like preparative gas chromatography or HPLC with isotopically sensitive columns might offer partial separation, but these are not routine methods. Therefore, the primary focus should be on preventing scrambling during the synthesis.
II. Troubleshooting Guide: A Problem-Solution Approach
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and analysis of isotopically labeled bromotoluene derivatives.
Problem 1: Unexpected Isotopic Distribution Observed in Mass Spectrometry
Your mass spectrum shows a distribution of isotopologues that does not match the expected pattern for your specifically labeled compound. For example, you intended to synthesize a mono-deuterated bromotoluene, but the MS data suggests the presence of di- and tri-deuterated species, or the loss of the deuterium label.
Root Cause Analysis & Corrective Actions:
-
Mechanism of Scrambling: The most likely culprit is scrambling during a radical reaction, such as benzylic bromination. The resonance-stabilized benzylic radical intermediate can facilitate the exchange of hydrogen isotopes between the methyl group and the aromatic ring.
-
Caption: Workflow for minimizing scrambling during benzylic bromination.
-
-
Contamination from Reagents or Solvents: The scrambling may not be from your starting material but from protic impurities in your reagents or solvents.
-
Corrective Action: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried reagents. If using a deuterium source, ensure its isotopic purity.
-
Problem 2: NMR Spectrum Shows Isotopic Label in an Unintended Position
Your ¹H or ¹³C NMR spectrum clearly indicates that the isotopic label is not at the desired position, or is distributed across multiple positions.
Root Cause Analysis & Corrective Actions:
-
Side Reactions: Unintended side reactions could be causing the migration of the label. For instance, acid- or base-catalyzed exchange reactions can occur under certain conditions.
-
Corrective Action: Review your reaction conditions. If strong acids or bases are present, consider using milder alternatives or buffering the reaction mixture.
-
-
In-source Scrambling in MS: The scrambling might be an artifact of the mass spectrometry analysis itself, occurring in the ion source.[7]
-
Corrective Action: Vary the ionization conditions (e.g., lower the source temperature, use a softer ionization technique like ESI instead of EI) and see if the scrambling pattern changes.
-
Problem 3: Low Isotopic Purity of the Final Product
The final product contains a significant amount of the unlabeled compound, even though you started with a highly enriched labeled precursor.
Root Cause Analysis & Corrective Actions:
-
Isotopic Exchange with the Environment: Protic solvents or atmospheric moisture can be a source of unlabeled atoms, especially for hydrogen isotopes.
-
Corrective Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use deuterated solvents if the reaction chemistry allows.
-
-
Kinetic Isotope Effect: The reaction rate for the labeled compound might be slower than for the unlabeled contaminant (a primary kinetic isotope effect).[20] This can lead to the preferential consumption of the unlabeled species, enriching the starting material in the labeled compound but potentially leading to byproducts.
-
Corrective Action: This is an inherent property of the reaction. To maximize the incorporation of the label, use a large excess of the labeling reagent and drive the reaction to completion.
-
III. Experimental Protocols
Protocol 1: Benzylic Bromination of Deuterated Toluene with Minimal Scrambling
This protocol is designed to minimize isotopic scrambling during the benzylic bromination of toluene-d8.
Materials:
-
Toluene-d8 (99.5 atom % D)
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagents: To the flask, add toluene-d8 (1.0 eq), recrystallized NBS (1.05 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous CCl₄.
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Rationale for Choices:
-
NBS: A mild and selective brominating agent that minimizes side reactions.[10]
-
AIBN: A reliable radical initiator with a predictable decomposition rate at the reaction temperature.[13]
-
Anhydrous CCl₄: An inert solvent that does not participate in hydrogen exchange.
-
Inert Atmosphere: Prevents the introduction of atmospheric moisture, which can be a source of protium.
Protocol 2: Analysis of Isotopic Scrambling by NMR Spectroscopy
This protocol outlines the general steps for analyzing the position of a deuterium label in a bromotoluene derivative using ¹H NMR.
Materials:
-
Isotopically labeled bromotoluene sample
-
NMR solvent (e.g., CDCl₃)
-
Internal standard (e.g., TMS)
Procedure:
-
Sample Preparation: Prepare a solution of the bromotoluene sample in the chosen NMR solvent.
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis:
-
Integrate the signals corresponding to the aromatic protons and the benzylic protons.
-
Compare the integration values to those of a non-labeled bromotoluene standard. A decrease in the integration of a specific signal indicates the presence of a deuterium label at that position.
-
The percentage of deuteration at a specific position can be calculated from the reduction in the integral value.
-
Data Presentation Example:
| Position | ¹H NMR Chemical Shift (ppm) in CDCl₃ | Expected Integration (Unlabeled) | Observed Integration (Labeled) | % Deuteration |
| ortho-H | ~7.1 | 2 | 1.5 | 25% |
| meta-H | ~7.2 | 2 | 2.0 | 0% |
| para-H | ~6.9 | 1 | 1.0 | 0% |
| -CH₂Br | ~4.4 | 2 | 1.5 | 25% |
IV. Concluding Remarks
Isotopic scrambling is a significant challenge in the synthesis and application of labeled bromotoluene derivatives. A thorough understanding of the underlying mechanisms, careful control of reaction conditions, and rigorous analytical characterization are essential for obtaining reliable and reproducible results. By following the guidelines and protocols outlined in this technical support center, researchers can minimize the occurrence of isotopic scrambling and enhance the scientific integrity of their work.
V. References
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Vögeli, B., et al. (2010). Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes for selective 15N-labelling and production of perdeuterated proteins in H2O. Journal of Biomolecular NMR, 47(1), 1-8. [Link]
-
Devries, R. A., & Storr, G. B. (2000). Process for benzylic bromination. U.S. Patent No. EP1057801A2.
-
Mass Spec Terms. Isotopic scrambling. [Link]
-
Tugarinov, V., & Kay, L. E. (2003). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 13(5), 584-591. [Link]
-
Gersonde, I., et al. (2020). Isotope Effects in ESR Spectroscopy. Applied Magnetic Resonance, 51(10), 1189-1205. [Link]
-
Organic Syntheses. m-BROMOTOLUENE. [Link]
-
ResearchGate. Chart showing the performance of benzylic bromination upon altering.... [Link]
-
Shouakar-Stash, O., et al. (2006). Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry. Analytical Chemistry, 78(13), 4534-4540. [Link]
-
Peron, G. L., et al. (2007). Studies of hydrogen isotope scrambling during the dehalogenation of aromatic chloro-compounds with deuterium gas over palladium catalysts. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 411-413. [Link]
-
Schaefer, T., et al. (1984). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 62(9), 1876-1880. [Link]
-
IUPAC. Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). [Link]
-
LibreTexts Chemistry. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
Puerta, A., & Vazquez, S. (2012). Isotopic labeling of metabolites in drug discovery applications. Current Drug Metabolism, 13(8), 1106-1127. [Link]
-
Shields, J. D., & Doyle, A. G. (2021). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 143(35), 14359-14366. [Link]
-
Moore, C. W. (1999). Process for the preparation of p-bromotoluene. U.S. Patent No. US5874659A.
-
Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
ResearchGate. Isotopic Labeling of Metabolites in Drug Discovery Applications. [Link]
-
Pihlaja, K., & Äyräs, P. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. Acta Chemica Scandinavica, 26, 1890-1900. [Link]
-
Organic Syntheses. o-BROMOTOLUENE. [Link]
-
ResearchGate. 60 questions with answers in ISOTOPE LABELING | Scientific method. [Link]
-
Lee, S., et al. (2023). Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT. Analytical Chemistry, 95(40), 14957-14963. [Link]
-
Kumar, R., et al. (2021). Large Temperature Dependence of Large Kinetic Isotope Effects of Multistep Hydride Reduction of p-Chloranil by NADH Models in Acetonitrile: Proton Tunneling within Loose Radical Ion-Pairs. The Journal of Organic Chemistry, 86(23), 16298-16307. [Link]
-
Moore, C. W. (1998). Process for the preparation of p-bromotoluene. U.S. Patent No. EP0878456A1.
-
Huang, X., et al. (2014). Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. Analytical Chemistry, 86(3), 1632-1639. [Link]
-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Valkenborg, D., et al. (2022). The isotope distribution: A rose with thorns. Mass Spectrometry Reviews, 41(6), 849-873. [Link]
-
MDPI. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. [Link]
-
Stolper, D. A., et al. (2021). Advances in measuring multiply-substituted isotopologues of gas molecules with geochemical applications. Reviews in Mineralogy and Geochemistry, 86(1), 495-542. [Link]
-
The Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions [Video]. YouTube. [Link]
-
Organic Syntheses. p-BROMOTOLUENE. [Link]
-
arXiv. (2025). A Molecular Beam Study of the (0,0)A2Π ← X2Σ+ Band of CaF Isotopologues. [Link]
-
IUPAC. isotopic scrambling (I03348). The IUPAC Compendium of Chemical Terminology. [Link]
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Technical Support Center: Troubleshooting Baseline Noise with Deuterated Internal Standards
A Senior Application Scientist's Guide for Researchers
High baseline noise in an LC-MS system can be a significant roadblock, masking analyte peaks, compromising sensitivity, and ultimately undermining the integrity of your quantitative data. When using deuterated internal standards (IS), which are designed to normalize variability, a noisy baseline is particularly frustrating.[1] This guide provides a structured, question-and-answer approach to systematically diagnose and resolve the root causes of baseline noise, drawing from field-proven experience to get your assay back on track.
Section 1: Initial Diagnosis & Isolating the Noise Source
The first critical step is to determine where the noise originates. Is it from the LC system, the MS detector, or the specific reagents you're using? A logical, stepwise approach prevents unnecessary cleaning and downtime.
Q1: My baseline is noisy across all my monitored MRM transitions, including my deuterated internal standard. Where do I start?
Answer: The primary goal is to determine if the noise is electronic or chemical in nature, and whether it originates from the LC or the MS.
A simple, powerful diagnostic is to divert the LC flow away from the mass spectrometer and infuse a clean solution of your mobile phase directly into the MS.[2] This test effectively isolates the two components of your system.
-
If the baseline is quiet during infusion: The noise is almost certainly coming from the LC side. This includes solvents, tubing, the pump, autosampler, or the column.[3]
-
If the baseline remains noisy during infusion: The problem lies within the mass spectrometer itself. This could be a dirty ion source, contaminated ion optics, or an issue with the detector.[4]
Another key test is to simply turn off the LC pump. If the noise is periodic and disappears when the pump is off, it's likely related to pump pulsations, faulty check valves, or trapped air bubbles.[5] If the noise is random and continues after the pump is off, it points towards the detector or electronic interference.[5][6]
Section 2: Troubleshooting LC-Related Noise
If you've isolated the noise to the liquid chromatography system, the following questions will help you pinpoint the specific cause.
Q2: I suspect my mobile phase is the problem. How can I confirm this and what are the common culprits?
Answer: Mobile phase contamination is a very common source of high baseline noise, especially in gradient elution.[3]
Confirmation Protocol:
-
Prepare fresh mobile phases using the highest quality solvents available (LC-MS grade or better).[7][8] Use ultrapure water (18 MΩ·cm) and new bottles of all solvents and additives.[7]
-
Replace the solvent inlet filters in your mobile phase reservoirs.
-
Run a blank gradient (without an injection) with the new mobile phase. If the noise is significantly reduced, you have confirmed the old mobile phase was contaminated.
Common Mobile Phase Contaminants:
-
Water Quality: In-house water purification systems are a frequent source of contamination if not properly maintained. Using pre-bottled, LC-MS grade water is a reliable alternative.[8]
-
Solvent Additives: Formic acid, ammonium formate, and other additives can degrade or become contaminated. Purchase small-volume containers to ensure freshness.[8]
-
Improper Degassing: Dissolved air in the mobile phase can cause pulsations and noise. Ensure your in-line degasser is functioning correctly.[9]
-
Bacterial Growth: Aqueous mobile phases, especially without any organic content, are prone to microbial growth. Adding 5% organic solvent can inhibit this.[8]
Q3: I've replaced my mobile phase, but the noise persists. Could it be the column?
Answer: Yes, the analytical column can be a significant source of baseline noise, often due to two main reasons: contamination or degradation.
-
Contamination: Over time, non-eluting compounds from previous samples can build up on the column head. These may slowly bleed off in subsequent runs, causing a noisy or drifting baseline.
-
Degradation ("Column Bleed"): This occurs when the stationary phase of the column breaks down and elutes into the mobile phase. This is often seen as a rising baseline during a gradient, particularly at higher temperatures or extreme pH values.
Diagnostic Step: To definitively test if the column is the source, replace it with a zero-dead-volume union and run your method. If the baseline becomes clean, the column is the culprit.[3] In this case, either flush the column according to the manufacturer's instructions or replace it with a new one.
Section 3: Troubleshooting Mass Spectrometer-Related Noise
If your initial diagnostics point to the MS, the issue is typically related to contamination of the ion source or ion optics, or a problem with the detector itself.
Q4: The noise is present even when I'm infusing a clean solvent. What parts of the MS should I inspect and clean?
Answer: A noisy baseline during infusion points directly to a contaminated mass spectrometer. The ion source is the first and most common area to address.
Systematic Cleaning Protocol:
-
Ion Source Cleaning: This should be a routine maintenance task. Disassemble the ion source and clean the probe, capillary, skimmer, and other components according to your manufacturer's guide. Pay close attention to any visible residue.[4]
-
Ion Optics Cleaning: If a source clean does not resolve the issue, contamination may have moved deeper into the instrument. Cleaning the ion optics (e.g., octopoles, lenses) is a more involved process and should be done carefully, following vendor protocols.[4][10]
-
System Flush: After cleaning, flushing the system with a high-organic solvent (like 80-100% acetonitrile or isopropanol) can help remove residual contaminants.[7][11]
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: A decision tree for isolating the source of LC-MS baseline noise.
Section 4: Deuterated Internal Standard-Specific Issues
Sometimes, the issue is directly related to the deuterated internal standard itself. These problems can be more subtle and require careful investigation.
Q5: My analyte baseline is clean, but the baseline for my deuterated IS is noisy. What could cause this?
Answer: This is a strong indication that the issue lies with the internal standard itself—either its purity, stability, or concentration.
-
Isotopic Purity and "Crosstalk": A deuterated standard is never 100% pure; it contains a small percentage of the non-deuterated (d0) analyte.[12] If the concentration of your IS is excessively high, the signal from the naturally occurring isotopes of the analyte can contribute to the IS channel, and vice-versa. This is known as isotopic crosstalk. Ensure the isotopic purity of your standard is high (typically ≥98%) and that its concentration is appropriate for the assay range.[13][14]
-
Chemical Purity: The IS might be contaminated with another compound that has a similar mass or fragments in a similar way. Verify the chemical purity of your standard, which should ideally be >99%.[13]
-
H/D Back-Exchange: Deuterium atoms on certain positions of a molecule (e.g., on heteroatoms like oxygen or nitrogen, or adjacent to carbonyl groups) can be unstable and exchange with hydrogen atoms from the solvent.[13][15] This is particularly problematic in acidic or basic mobile phases.[15] This exchange can create a population of partially deuterated molecules, leading to a noisy or broad IS peak. When selecting a deuterated standard, choose one where the deuterium labels are on stable positions, such as an aromatic ring or alkyl chain.[16]
Q6: What are best practices for preparing and storing deuterated internal standards to avoid these issues?
Answer: Proper handling is crucial for maintaining the integrity of your deuterated IS.
-
Spike Early: Add the IS to your samples as early as possible in the sample preparation workflow to account for variability in extraction and recovery.[1]
-
Consistent Concentration: Use a consistent concentration of the IS across all calibrators, quality controls, and unknown samples.[1]
-
Proper Storage: Store stock solutions in a cool, dry place, often under an inert gas like argon or nitrogen, to prevent degradation and H/D exchange.[1][14] Follow the manufacturer's specific storage recommendations.
-
Solvent Choice: Be mindful of the solvent used for reconstitution. Using acidic or basic solvents can promote back-exchange for unstable labels.[15]
Common Contaminants and Their Sources
The table below lists common sources of chemical noise and contaminants that can elevate your baseline.
| Contaminant Source | Common Ions Observed (m/z) | Typical Cause / Solution |
| Mobile Phase | Plasticizers (e.g., Phthalates), Polymers (e.g., PEG) | Leaching from plastic solvent bottles or tubing. Use glass reservoirs.[10] |
| Sample Matrix | Surfactants, Phospholipids | Insufficient sample cleanup. Implement a more rigorous extraction method (e.g., SPE, LLE). |
| System Plumbing | Metal Adducts (e.g., [M+Na]+, [M+K]+) | Contaminated salts or glassware. Use high-purity additives and clean glassware thoroughly.[10] |
| Lab Environment | Volatile compounds (e.g., from cleaning supplies, perfumes) | Ambient air contamination entering the ion source. Ensure proper lab ventilation. |
References
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Overbrook Support. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Support. [Link]
-
Letter, W. (2016, March 7). Why am I getting Baseline noise in HPLC? ResearchGate. [Link]
-
Chromatography Forum. (2017, April 20). Troubleshooting baseline issues observed in ESI- LCMS. [Link]
-
Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. [Link]
-
ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Letter, W. (2022, June 5). How do I get rid of LC-MS/MS contamination? ResearchGate. [Link]
-
Mahn, B. (n.d.). Notes on Troubleshooting LC/MS Contamination. [Link]
-
Taylor, L. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. [Link]
-
Jemal, M., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
Spectroscopy. (2014, August 22). Chemical Noise in Mass Spectrometry. [Link]
-
Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Waters Help Center. [Link]
-
Chromatography Forum. (2019, September 2). SIDA issue. [Link]
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Agilent Technologies. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]
-
Mass Spectrometry Facility. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. [Link]
-
Wang, J., et al. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]
-
ResearchGate. (2025, August 7). Chemical noise in mass spectrometry: Part I. [Link]
-
SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. [Link]
-
Alsachim. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
Carrell, C., et al. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Axion Labs. (2022, October 25). HPLC Troubleshooting: What is causing baseline noise? [Video]. YouTube. [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). On the nature of the chemical noise in MALDI mass spectra. ACS Publications. [Link]
-
Dolan, J. W. (2014, August 22). Communicating with the Baseline. LCGC Europe. [Link]
- Google Patents. (n.d.). Chemical noise reduction for mass spectrometry.
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- 2. Troubleshooting baseline issues observed in ESI- LCMS - Chromatography Forum [chromforum.org]
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Technical Support Center: Storage & Stability of 2-Bromotoluene-d4
Topic: Storage Stability & Handling of 2-Bromotoluene-d4 in Organic Solvents Document ID: TSC-ISO-BRT-04 Audience: Analytical Chemists, drug discovery researchers, and stability study managers.
Executive Summary
2-Bromotoluene-d4 is a high-value isotopic standard used primarily as an internal standard in NMR spectroscopy and mass spectrometry (GC-MS/LC-MS). Its stability is compromised not by the deuterium isotope itself, but by the chemical lability of the aryl-bromide bond and the potential for Hydrogen-Deuterium (H/D) exchange under improper storage conditions.
This guide provides an evidence-based framework for maintaining the isotopic enrichment (>98% D) and chemical purity of this standard.
Module 1: Solvent Compatibility & Selection
The Critical Decision: Choosing the wrong solvent is the #1 cause of isotopic degradation.
The Problem with Chloroform-d (CDCl₃)
While CDCl₃ is the default NMR solvent, it is chemically aggressive toward long-term storage of aryl halides due to acidification .
-
Mechanism: Over time, CDCl₃ reacts with oxygen and light to form phosgene and Deuterium Chloride (DCl/HCl).
-
Risk: The resulting acid (
) catalyzes Electrophilic Aromatic Substitution (EAS) , leading to H/D scrambling on the aromatic ring of 2-Bromotoluene-d4.
Recommended Solvents
| Solvent | Stability Rating | Pros | Cons |
| Methanol-d4 (CD₃OD) | ⭐⭐⭐⭐ | Excellent solubility; reduced acidity risk compared to CDCl₃. | Volatile; requires tight sealing. |
| DMSO-d6 | ⭐⭐⭐⭐⭐ | High boiling point; extremely stable; low volatility prevents concentration drift. | Hygroscopic (absorbs water); freezes in fridges (mp 18.5°C). |
| Chloroform-d (CDCl₃) | ⭐⭐ | Standard for NMR; cheap. | High Risk: Acidic decomposition.[1] Must be neutralized (see Protocol A). |
| Acetone-d6 | ⭐⭐⭐ | Good solubility.[2] | Volatile; prone to evaporation. |
Visualization: Solvent Decision Matrix
Caption: Decision tree for selecting the optimal storage solvent based on duration and analytical requirements.
Module 2: Degradation Mechanisms
Understanding why the molecule degrades allows for better troubleshooting.
Photolytic Dehalogenation
Aryl bromides are photosensitive. Exposure to UV/visible light causes homolytic fission of the C-Br bond.
-
Reaction:
-
Outcome: The aryl radical (
) abstracts a hydrogen/deuterium from the solvent, resulting in de-brominated toluene (impurity) and free radical polymerization.
Acid-Catalyzed H/D Exchange
In the presence of trace acid (common in aged CDCl₃), the deuterium atoms on the aromatic ring can exchange with protons (H) from atmospheric moisture or non-deuterated impurities.
-
Mechanism: Acid attacks the ring (EAS), forming an arenium ion intermediate, followed by loss of
. -
Result: Loss of isotopic enrichment (e.g., d4 becomes d3, d2).
Visualization: Degradation Pathways
Caption: Primary degradation pathways: Photolysis (top) leading to impurity formation, and Acid-Catalysis (bottom) leading to isotopic loss.
Module 3: Troubleshooting & FAQs
Q1: My standard has turned yellow. Is it still usable?
Diagnosis: The yellowing indicates the liberation of elemental bromine (
-
Run a quick 1H NMR.
-
Check for peaks corresponding to Toluene (approx 2.3 ppm for methyl, 7.1-7.2 ppm for aromatic).
-
Verdict: If purity is <98%, discard. The free bromine can react with your analyte.
Q2: I stored my standard in DMSO-d6 in the fridge, and it froze. Did this damage the molecule?
Diagnosis: DMSO freezes at 18.5°C. Freezing/thawing cycles can physically stress the container (cracking septa) but chemically, 2-Bromotoluene-d4 is stable through this process. Action:
-
Thaw completely at room temperature.
-
Vortex thoroughly. Freeze-thaw can cause concentration gradients (cryoconcentration).
-
Inspect the cap/septum for physical damage before use.
Q3: I see a small peak at 7.26 ppm in my CDCl₃ stock. Is this my compound degrading?
Diagnosis: 7.26 ppm is the residual
-
Check the acidity of your CDCl₃ using Protocol A below.
Module 4: Validated Experimental Protocols
Protocol A: Neutralization of CDCl₃ (The "Silver Bullet")
Use this before dissolving 2-Bromotoluene-d4 in Chloroform-d.
-
Materials: Activated Basic Alumina OR Silver Foil.
-
Step 1: Add ~10 mg of Silver Foil or 50 mg of Basic Alumina directly into the CDCl₃ ampoule/vial.
-
Step 2: Let stand for 1 hour in the dark.
-
Step 3: Filter the solvent through a glass wool plug into a fresh vial before adding the 2-Bromotoluene-d4.
Protocol B: Long-Term Storage System
For storage >6 months.
-
Container: Amber glass vial with a PTFE-lined screw cap (Do NOT use Parafilm alone; it is permeable to organics over time).
-
Headspace: Purge the vial with Argon or Nitrogen gas for 10 seconds before sealing to remove Oxygen.
-
Seal: Wrap the cap junction with Teflon tape, then Parafilm.
-
Temperature: Store at -20°C (if in Methanol) or +4°C (if in DMSO/CDCl3).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7236, 2-Bromotoluene. Retrieved from [Link]
-
Cambridge Isotope Laboratories. Deuterated Chloroform Stability and Handling. Retrieved from [Link] (General reference for CDCl3 acidity mechanisms).
-
Parlar, H. et al. (1993). Photochemical Dehalogenation of Aryl Halides. Chemosphere, 26, 2293-2299.[2] (Mechanistic grounding for photolysis).
Sources
- 1. reddit.com [reddit.com]
- 2. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to NMR Characterization of 2-Bromotoluene-3,4,5,6-d4 Purity
Introduction: The Critical Role of Isotopic and Chemical Purity
This guide provides a comprehensive comparison and detailed protocols for the characterization of 2-Bromotoluene-3,4,5,6-d4 purity using Nuclear Magnetic Resonance (NMR) spectroscopy. As we will explore, NMR is a powerful, non-destructive technique that offers quantitative insights into both the isotopic enrichment and the presence of chemical impurities.[1][2][3] We will delve into the nuances of ¹H and ¹³C NMR spectra, comparing the deuterated compound to its non-deuterated counterpart, and provide a step-by-step guide to quantitative NMR (qNMR) for accurate purity assessment.
Comparative Analysis of NMR Spectra: 2-Bromotoluene vs. This compound
The most direct way to appreciate the utility of NMR in characterizing this compound is to compare its spectra with that of the unlabeled 2-bromotoluene.
¹H NMR: A Tale of Two Spectroscopic Worlds
The ¹H NMR spectrum of 2-bromotoluene is characterized by a complex multiplet in the aromatic region (approximately 6.87-7.49 ppm) corresponding to the four aromatic protons, and a singlet for the methyl protons at around 2.37 ppm.[4]
In stark contrast, the ¹H NMR spectrum of a highly pure this compound sample will be significantly simplified. The aromatic region should be nearly devoid of signals, with only very small residual peaks from any incompletely deuterated molecules. The most prominent signal will be the singlet from the methyl group protons, which remains unchanged. The degree of deuteration can be qualitatively assessed by comparing the integration of the residual aromatic signals to the integration of the methyl signal.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| 2-Bromotoluene | 6.87 - 7.49 (multiplet, 4H) | ~2.37 (singlet, 3H) |
| This compound | Residual signals | ~2.37 (singlet, 3H) |
¹³C NMR: Subtle but Informative Changes
In the proton-decoupled ¹³C NMR spectrum of 2-bromotoluene, seven distinct signals are expected, corresponding to the seven non-equivalent carbon atoms in the molecule.[5] For this compound, the ¹³C spectrum will still show seven primary signals, but the signals for the deuterated carbons (C3, C4, C5, and C6) will exhibit two key differences:
-
Splitting: Due to the coupling with deuterium (a spin-1 nucleus), the signals for the deuterated carbons will appear as triplets (in a 1:1:1 ratio).
-
Upfield Shift: The isotope effect of deuterium will cause a slight upfield shift in the resonance of the directly attached carbons.
Table 2: Expected ¹³C NMR Spectral Data
| Carbon Position | 2-Bromotoluene (approx. ppm) | This compound (expected ppm and multiplicity) |
| C1 | ~139 | ~139 (singlet) |
| C2 | ~123 | ~123 (singlet) |
| C3 | ~132 | Slightly upfield of 132 (triplet) |
| C4 | ~128 | Slightly upfield of 128 (triplet) |
| C5 | ~127 | Slightly upfield of 127 (triplet) |
| C6 | ~130 | Slightly upfield of 130 (triplet) |
| CH₃ | ~23 | ~23 (singlet) |
Quantitative NMR (qNMR) for Purity Determination
For a precise and accurate determination of both chemical and isotopic purity, quantitative NMR (qNMR) is the method of choice.[1][6][7][8] This technique relies on the direct proportionality between the integrated signal intensity and the number of nuclei giving rise to that signal. By using a certified internal standard, we can achieve a highly accurate purity assessment.
Experimental Protocol for qNMR Analysis
This protocol outlines the steps for determining the purity of this compound using an internal standard.
1. Selection of Internal Standard:
An ideal internal standard should:
-
Be of high, certified purity.
-
Have a simple NMR spectrum with signals that do not overlap with the analyte signals.
-
Be chemically inert towards the analyte and the solvent.
-
Have a known molecular weight.
-
Be soluble in the chosen NMR solvent.
A suitable internal standard for this analysis is maleic anhydride . It has a sharp singlet in the aromatic region that is well-resolved from the residual proton signals of the analyte.
2. Sample Preparation:
Accurate weighing is paramount for qNMR.[9]
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic anhydride) into the same vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d or Acetone-d6) to the vial.[10]
-
Ensure complete dissolution of both the sample and the internal standard.
-
Transfer the solution to a high-quality NMR tube.[11]
3. NMR Data Acquisition:
To ensure quantitative accuracy, specific acquisition parameters must be set.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to maximize the signal.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and standard). A d1 of 30-60 seconds is generally sufficient.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
4. Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum.
-
Perform a baseline correction.
-
Integrate the relevant signals:
-
The singlet of the methyl group of this compound.
-
The singlet of the internal standard.
-
Any residual aromatic signals of the analyte.
-
Any signals corresponding to chemical impurities.
-
Calculation of Purity
The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I_analyte: Integral of the analyte signal (methyl group).
-
N_analyte: Number of protons giving rise to the analyte signal (3 for the methyl group).
-
I_standard: Integral of the internal standard signal.
-
N_standard: Number of protons giving rise to the standard signal.
-
MW_analyte: Molecular weight of the analyte.
-
W_analyte: Weight of the analyte.
-
MW_standard: Molecular weight of the internal standard.
-
W_standard: Weight of the internal standard.
-
P_standard: Purity of the internal standard.
Workflow for qNMR Purity Determination
Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.
Identification of Potential Impurities
A thorough purity analysis also involves the identification of any potential chemical impurities. The synthesis of 2-bromotoluene can sometimes result in isomeric impurities or unreacted starting materials.[12][13][14]
-
Isomeric Impurities: 3-Bromotoluene and 4-bromotoluene are common isomers. Their ¹H NMR spectra will have distinct aromatic patterns and slightly different chemical shifts for the methyl singlets, which can be used for their identification and quantification.
-
Residual Solvents: Signals from residual solvents used in the synthesis or purification process may also be present.
-
Starting Materials: Depending on the synthetic route, signals from unreacted starting materials could be observed.
Deuterium NMR (²H NMR): A Complementary Technique
For highly deuterated compounds, Deuterium NMR (²H or D-NMR) can be a valuable complementary technique.[15]
Advantages of ²H NMR:
-
Direct Observation: It directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals.
-
Isotopic Purity: The relative integrals of the deuterium signals can provide a direct measure of the isotopic distribution.
Limitations of ²H NMR:
-
Lower Sensitivity: The deuterium nucleus has a lower gyromagnetic ratio than protons, resulting in lower sensitivity and requiring longer acquisition times.
-
Broader Lines: Quadrupolar relaxation can lead to broader lines compared to ¹H NMR.
Conclusion
The NMR characterization of this compound is a multi-faceted process that provides a comprehensive understanding of its purity. A comparative analysis of its ¹H and ¹³C NMR spectra against its non-deuterated counterpart offers a quick qualitative assessment. For rigorous, certifiable purity determination, quantitative ¹H NMR with a certified internal standard is the gold standard. By following the detailed protocol provided, researchers, scientists, and drug development professionals can confidently assess the quality of their deuterated materials, ensuring the integrity and reliability of their downstream applications. The complementary use of ²H NMR can further enhance the characterization of highly enriched compounds.
References
-
Homework.Study.com. How many signals appear in the proton-decoupled {13}^C NMR spectrum of 2-bromotoluene? Retrieved from [Link]
-
ResearchGate. Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy? Retrieved from [Link]
-
PubChem. 2-Bromotoluene. Retrieved from [Link]
-
The Automated Topology Builder (ATB) and Repository. bromotoluene | C7H7Br | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
SIELC Technologies. 2-Bromotoluene. Retrieved from [Link]
-
Wikipedia. Bromotoluene. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Organic Syntheses. o-BROMOTOLUENE. Retrieved from [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
University of Missouri-St. Louis. NMR Sample Preparation. Retrieved from [Link]
-
PrepChem.com. Preparation of 2-bromotoluene. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
University of Alberta. NMR Sample Preparation. Retrieved from [Link]
-
University of Cambridge Department of Chemistry. Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Organic Syntheses. p-BROMOTOLUENE. Retrieved from [Link]
-
ResearchGate. How to Prepare Samples for NMR. Retrieved from [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)? Retrieved from [Link]
-
PubMed. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Bromotoluene: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]
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A Senior Application Scientist's Guide to Differentiating 2-Bromotoluene-d4 and 4-Bromotoluene-d4 using Mass Spectrometry
Introduction: The Challenge of Positional Isomer Identification
In the fields of pharmaceutical development, metabolic studies, and environmental analysis, isotopically labeled internal standards are indispensable for accurate quantification. Deuterated analogs of active pharmaceutical ingredients (APIs), metabolites, or pollutants serve as ideal internal standards due to their near-identical chemical properties and distinct mass difference. Bromotoluenes are common structural motifs in organic synthesis.[1] When using deuterated bromotoluene isomers, such as 2-Bromotoluene-d4 and 4-Bromotoluene-d4, the ability to confirm the specific isomeric structure and isotopic purity is paramount.
While these molecules are positional isomers, their differentiation is not always straightforward. Standard electron ionization mass spectrometry (EI-MS), a cornerstone of chemical identification, can sometimes yield nearly identical spectra for such isomers due to complex fragmentation and rearrangement pathways. This guide provides an in-depth comparison of the expected mass spectra of 2-Bromotoluene-d4 and 4-Bromotoluene-d4, explains the underlying fragmentation mechanisms, and presents a robust analytical protocol for their unambiguous differentiation.
Experimental Design & Rationale: A Self-Validating Protocol
The primary challenge in distinguishing ortho and para isomers via mass spectrometry lies in the high-energy nature of standard electron ionization (70 eV). This energy input often leads to the loss of initial structural integrity, with different isomers rearranging to a common, more stable ion structure before further fragmentation. The tropylium cation is a classic example of such a rearrangement in the fragmentation of toluene and its derivatives.
Our experimental approach is therefore two-pronged:
-
Gas Chromatography (GC) for Physical Separation: The most reliable method for differentiating positional isomers is to separate them chromatographically before they enter the mass spectrometer. Differences in polarity and boiling point between ortho and para isomers typically allow for baseline separation on a suitable GC column.
-
Mass Spectrometry (MS) for Confirmation and Analysis: The MS data confirms the elemental composition and provides structural information. By comparing the spectra, we can investigate the subtle differences, or similarities, in their fragmentation patterns.
Step-by-Step GC-MS Protocol
This protocol is designed to achieve robust separation and generate high-quality, reproducible mass spectra.
-
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of 2-Bromotoluene-d4 and 4-Bromotoluene-d4 individually in HPLC-grade Toluene. The choice of a non-deuterated solvent prevents any potential H/D exchange in the injector port.
-
Prepare a 10 µg/mL working solution of each isomer for analysis.
-
Prepare a mixed standard containing both isomers at 10 µg/mL to verify chromatographic separation.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
MS Detector: Agilent 5977B MSD (or equivalent single quadrupole).
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended to exploit subtle polarity differences between the isomers.
-
-
GC Method Parameters:
-
Injector Temperature: 250°C. This ensures rapid volatilization without thermal degradation.
-
Injection Mode: Split (50:1 ratio). This prevents column overloading and ensures sharp peaks for these concentrated standards.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C. This temperature program provides sufficient resolution for the bromotoluene isomers.
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy for EI, which allows for comparison with established spectral libraries (like NIST) and ensures consistent fragmentation.[2][3][4][5]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40-250 m/z. This range covers the molecular ions and all expected fragments.
-
Solvent Delay: 3 minutes. This prevents the high concentration of the toluene solvent from saturating the detector.
-
Results & Discussion: A Comparative Analysis of Mass Spectra
For this guide, we will analyze the predicted mass spectra of ring-deuterated 2-Bromotoluene-d4 (C₇H₃D₄Br) and 4-Bromotoluene-d4 (C₇H₃D₄Br). The non-deuterated molecular weight is approximately 171 amu.[6][7] With four deuterium atoms replacing four hydrogen atoms on the aromatic ring, the molecular weight increases by 4 Da to approximately 175 amu.
Key Fragmentation Pathways
The dominant fragmentation pathways for both isomers under 70 eV EI conditions are expected to be analogous to their non-deuterated counterparts.
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, [C₇H₃D₄Br]⁺•. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.6%, ⁸¹Br ≈ 49.4%), the molecular ion will appear as a characteristic pair of peaks (M⁺• and M+2⁺•) of nearly equal intensity.[8] For our deuterated compounds, these will be at m/z 174 (containing ⁷⁹Br) and m/z 176 (containing ⁸¹Br).
-
Loss of Bromine Radical (Benzylic Cleavage): The most favorable fragmentation is the loss of the bromine radical (•Br) to form a highly stable, seven-carbon cation. This ion rapidly rearranges to the very stable tropylium cation structure.
-
Loss of Methyl Radical: A less favorable fragmentation involves the loss of the methyl radical (•CH₃) from the molecular ion.
-
[C₇H₃D₄Br]⁺• → [C₆D₄Br]⁺ + •CH₃
-
This fragmentation would result in ions at m/z 159 (with ⁷⁹Br) and m/z 161 (with ⁸¹Br).
-
Visualizing the Fragmentation
The following diagrams illustrate the primary fragmentation pathways.
Caption: Predicted EI fragmentation pathway for 2-Bromotoluene-d4.
Caption: Predicted EI fragmentation pathway for 4-Bromotoluene-d4.
Comparative Data Summary
As the diagrams suggest, the high-energy ionization and subsequent rearrangement to a common tropylium ion intermediate are expected to erase the initial positional information. Therefore, the 70 eV EI mass spectra of 2-Bromotoluene-d4 and 4-Bromotoluene-d4 are predicted to be virtually indistinguishable.
| Ion Description | Predicted m/z (2-Bromotoluene-d4) | Predicted m/z (4-Bromotoluene-d4) | Expected Relative Abundance | Causality |
| Molecular Ion (M⁺•, with ⁷⁹Br) | 174 | 174 | Moderate | Initial electron ionization |
| Molecular Ion (M+2⁺•, with ⁸¹Br) | 176 | 176 | Moderate | Natural isotope abundance of Bromine |
| Loss of Methyl ([M-CH₃]⁺) | 159/161 | 159/161 | Low | Cleavage of the aryl-methyl bond |
| Loss of Bromine ([M-Br]⁺) | 95 | 95 | 100% (Base Peak) | Formation of a stable tropylium cation |
| Phenyl Cation ([C₆D₄]⁺•) | 90 | 90 | Low | Loss of HBr and CH₃ |
Conclusion: A Strategy for Unambiguous Identification
For researchers and drug development professionals, the authoritative workflow for the analysis of these compounds must be Gas Chromatography-Mass Spectrometry (GC-MS) . The gas chromatograph provides the definitive separation of the ortho and para isomers based on their physical properties, with each isomer having a unique and reproducible retention time. The mass spectrometer then serves as a highly specific detector to confirm that the eluting peak has the correct mass-to-charge ratios corresponding to the deuterated bromotoluene structure. This combination of chromatography for separation and mass spectrometry for detection provides the highest level of confidence and scientific integrity for isomer-specific analysis.
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A Senior Application Scientist's Guide to Validating 2-Bromotoluene-d4 Concentration via qNMR
Introduction: The Imperative for Accuracy in Deuterated Standards
This guide provides an in-depth, field-proven methodology for validating the concentration of 2-Bromotoluene-d4 using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles that make qNMR a primary analytical method, present a detailed experimental protocol, and compare its performance against alternative techniques. This document is designed for researchers and scientists who require not just a protocol, but a thorough understanding of the causality behind each experimental choice to ensure data integrity and traceability.
Chapter 1: The Foundational Principle of qNMR – A Primary Ratio Method
Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary method of measurement.[3][4] Unlike chromatographic methods that often rely on calibration curves of the specific analyte, qNMR leverages a fundamental physical property: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[5][6][7]
This principle allows for the determination of the molar ratio of different compounds in a solution with exceptional accuracy.[7] By co-dissolving a sample with an internal standard (IS) of known, certified purity and concentration, we can calculate the analyte's concentration without needing a reference standard of the analyte itself.[4][6] This makes qNMR an incredibly versatile and powerful tool for certifying the purity and concentration of novel compounds, impurities, and isotopically labeled standards.[4][8]
For the purpose of this guide, we will assume the analyte is 2-Bromo-1-(methyl-d3)-benzene (where the four aromatic protons are present, and the methyl group is deuterated) or, more commonly for ¹H qNMR, 1-Bromo-2-methylbenzene-d4 (C₆D₄BrCH₃), where the aromatic ring is deuterated, leaving the three methyl protons as a distinct, quantifiable singlet. This guide will proceed with the latter assumption, as it allows for a straightforward ¹H qNMR experiment.
Chapter 2: Experimental Design – A Self-Validating System
A robust qNMR experiment is a self-validating system. Every choice, from the internal standard to the acquisition parameters, is made to minimize uncertainty and ensure the final result is traceable and defensible.
The Cornerstone: Selecting the Internal Standard
The choice of the internal standard (IS) is the most critical decision in designing a qNMR experiment. The IS must meet several stringent criteria:
-
Certified Purity and Traceability: The standard must have a high, certified purity, traceable to a primary standard from a National Metrology Institute (NMI) like the National Institute of Standards and Technology (NIST) or the National Metrology Institute of Japan (NMIJ).[9][10][11] Benzoic acid (NIST SRM 350b) is a prime example of such a standard.[12][13]
-
Chemical and Physical Stability: The IS should be non-volatile, non-hygroscopic, and chemically inert, showing no reactivity with the analyte (2-Bromotoluene-d4) or the deuterated solvent.[8][10]
-
Spectral Simplicity and Resolution: Ideally, the IS should produce a simple spectrum with sharp, well-resolved signals (preferably singlets) that do not overlap with the analyte's signals or any solvent or impurity peaks.[14][15]
-
Solubility: The IS must be fully soluble in the chosen deuterated solvent along with the analyte.[14][15]
For quantifying the methyl protons of 2-Bromotoluene-d4 (a singlet expected around 2.4 ppm in CDCl₃), several internal standards are suitable.
| Internal Standard | ¹H NMR Chemical Shift (ppm) in CDCl₃ | Key Advantages |
| Maleic Acid | ~6.3 (singlet) | High purity available, sharp singlet far downfield from the analyte. |
| 1,4-Dinitrobenzene | ~8.4 (singlet) | Simple spectrum, signal is in a clean region of the spectrum. |
| Dimethyl sulfone | ~3.1 (singlet) | Highly soluble in many solvents, stable. |
The qNMR Workflow: From Weighing to Calculation
The following diagram outlines the logical flow of a qNMR experiment, emphasizing the critical control points required for an accurate and traceable measurement.
Caption: The comprehensive workflow for qNMR analysis.
Chapter 3: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for determining the concentration of a 2-Bromotoluene-d4 solution.
Materials:
-
2-Bromotoluene-d4 sample
-
Certified Internal Standard (e.g., Maleic Acid, purity ≥ 99.5%)
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical or microbalance (readability to at least 0.01 mg)[16]
-
High-quality 5 mm NMR tubes
-
NMR Spectrometer (≥400 MHz recommended)
Procedure:
-
Precise Weighing:
-
Accurately weigh approximately 15-20 mg of the 2-Bromotoluene-d4 sample into a clean, dry glass vial. Record the mass (m_analyte) precisely.
-
To the same vial, add approximately 10-15 mg of the certified internal standard (Maleic Acid). Record the mass (m_IS) precisely. The goal is a near 1:1 molar ratio to optimize signal intensity.[10]
-
-
Sample Dissolution:
-
Using a calibrated pipette, add a precise volume (e.g., 0.75 mL) of CDCl₃ to the vial.
-
Ensure complete dissolution by vortexing or brief sonication. A complete, homogenous solution is essential for accuracy.[8]
-
-
NMR Tube Preparation:
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the spectrometer and allow at least 5 minutes for thermal equilibration.[17]
-
Tune the probe and perform careful, automated or manual shimming to achieve optimal line shape and resolution.[17]
-
Crucial Acquisition Parameters:
-
Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation of all signals.
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals. A conservative delay of 30-60 seconds is often sufficient if T₁ is unknown. This is critical to ensure full relaxation between scans.[17]
-
Number of Scans (NS): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[17] This minimizes integration errors.
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Carefully perform manual phase correction to ensure all peaks have a pure absorption line shape.
-
Apply a robust baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline across the integrated regions.
-
-
Integration and Calculation:
-
Integrate the singlet from the methyl group of 2-Bromotoluene-d4 (I_analyte) and the singlet from the internal standard (I_IS).
-
Calculate the purity (P_analyte) of the 2-Bromotoluene-d4 sample using the following equation:[8][10]
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the respective signal.
-
N: Number of protons for the integrated signal (N_analyte = 3 for the CH₃ group; N_IS = 2 for maleic acid).
-
M: Molar mass of the analyte or IS.
-
m: Mass of the analyte or IS.
-
P_IS: Certified purity of the internal standard (%).
-
Chapter 4: Performance Comparison with Alternative Methods
While qNMR is a powerful tool, other methods are also used for quantification. Understanding their strengths and weaknesses is key to selecting the right tool and validating results.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spec (GC-MS) | Liquid Chromatography-Mass Spec (LC-MS) |
| Principle | Molar ratio determination based on fundamental nuclear properties.[5] | Separation by volatility, detection by mass-to-charge ratio. | Separation by polarity, detection by mass-to-charge ratio. |
| Quantification | Absolute quantification using a certified internal standard of a different structure.[4] | Relative quantification; requires an isotopically labeled internal standard for best results.[2] | Relative quantification; requires an isotopically labeled internal standard for best results.[1][2] |
| Traceability | Directly traceable to SI units through certified reference materials.[9][11][13] | Traceability is dependent on the reference standard used. | Traceability is dependent on the reference standard used. |
| Sample Prep | Simple dissolution; requires accurate weighing. | Can require derivatization for non-volatile compounds. | Generally straightforward, but requires mobile phase optimization. |
| Selectivity | Excellent; high spectral resolution often separates signals from impurities. | High; separates compounds chromatographically and by mass. | Very high; separates chromatographically and by mass fragmentation (MS/MS). |
| Sensitivity | Lower (mg to high µg range). | High (ng to pg range). | Very high (pg to fg range). |
| Accuracy | High, with uncertainty often <1%.[18] | High with a suitable internal standard. | High with a suitable internal standard. |
| Key Advantage | Universal standard possible; non-destructive.[6][8] | Excellent for volatile and semi-volatile compounds. | Broad applicability to a wide range of compound polarities. |
| Limitation | Lower sensitivity; potential for signal overlap in complex mixtures. | Not suitable for non-volatile or thermally labile compounds. | Susceptible to matrix effects and ion suppression.[19] |
Chapter 5: Method Validation and Trustworthiness
To ensure the qNMR method is fit for purpose, it should be validated according to established guidelines such as ICH Q2(R1).[20] Key validation parameters include:
-
Precision: Assessed by repeatedly analyzing multiple, independently prepared samples. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determined by analyzing a sample with a known, spiked concentration or by comparing results to an orthogonal method.
-
Linearity: Assessed by analyzing a series of samples over a range of concentrations. The correlation coefficient (R²) should be ≥ 0.99.[3][4]
-
Specificity: The ability to quantify the analyte in the presence of impurities or other components. This is demonstrated by the absence of overlapping signals at the integration regions.
Conclusion
Quantitative NMR is a robust, accurate, and highly reliable primary method for validating the concentration of deuterated standards like 2-Bromotoluene-d4. Its strength lies in its direct traceability to SI units and its independence from analyte-specific reference materials. By following a meticulously designed and validated protocol—paying close attention to the choice of internal standard, sample preparation, and acquisition parameters—researchers can generate concentration data of the highest metrological quality. This foundational accuracy is paramount, ensuring the integrity and reproducibility of subsequent research and development activities.
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Napolitano, G., et al. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers in Chemistry. [Link]
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Saito, T., et al. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry. [Link]
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Eurisotop. (n.d.). Standards for qNMR. [Link]
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Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy. [Link]
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Bharti, S. K., & Roy, R. (2021, November 10). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. ResearchGate. [Link]
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Weber, M., et al. (n.d.). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. PMC. [Link]
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Malz, F., & Jancke, H. (n.d.). Validation of quantitative NMR. ResearchGate. [Link]
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Eyer, K. (2020, October 1). Quantitative NMR Spectroscopy. [Link]
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University of Bristol. (2017, November). Quantitative NMR Spectroscopy. [Link]
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US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]
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Separation Science. (2023, December 8). Certified reference materials for quantitative NMR. [Link]
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BIPM. (n.d.). qNMR. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
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PubMed. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]
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Nelson, M. A., et al. (2018, September 4). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). PubMed. [Link]
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ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]
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ResearchGate. (2019, September 7). Calculation of analyte concentration without using internal standard?[Link]
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Reddit. (2025, June 12). Understanding Internal standards and how to choose them. [Link]
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ResearchGate. (2025, August 7). (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. [Link]
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PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]
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Separation Science. (n.d.). Certified reference materials in solution for quantitative NMR. [Link]
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The Gold Standard in Quantitative Analysis: A Comparative Guide to 2-Bromotoluene-d4 Cross-Validation
For researchers, scientists, and professionals in drug development and other high-stakes analytical fields, the integrity of quantitative data is non-negotiable. An analytical method is only as reliable as its internal standard (IS). This guide provides an in-depth, evidence-based comparison of 2-Bromotoluene-d4, a deuterated internal standard, against conventional non-labeled standards. We will explore the fundamental principles that underscore its superior performance and present a detailed protocol for its cross-validation, supported by experimental data.
Part 1: The Principle of Isotope Dilution - Why Deuterated Standards Excel
The most robust quantitative analyses, particularly those employing mass spectrometry, rely on a technique known as Isotope Dilution Mass Spectrometry (IDMS).[1][2][3] This method's core principle is the use of a stable isotope-labeled (SIL) version of the analyte as the internal standard.[4][5] In this case, 2-Bromotoluene-d4 serves as the ideal counterpart to the non-labeled analyte, 2-Bromotoluene.
A deuterated IS is chemically identical to the analyte, differing only in the mass of some of its hydrogen atoms (deuterium being a heavier isotope of hydrogen).[4] This near-perfect chemical analogy means it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[6]
Key Advantages of 2-Bromotoluene-d4:
-
Co-elution: It chromatographically co-elutes with the analyte, ensuring both are subjected to the same matrix effects at the same time.
-
Correction for Variability: It accurately compensates for analyte loss during sample extraction and inconsistencies in injection volume.
-
Mitigation of Matrix Effects: It experiences the same degree of ionization suppression or enhancement as the analyte, a critical factor in complex biological or environmental samples.[6][7]
A non-labeled standard, even a close structural analog, will have a different retention time and may respond very differently to matrix interferences, introducing significant potential for inaccuracy and imprecision.[6]
Caption: Principle of Isotope Dilution Mass Spectrometry.
Part 2: A Rigorous Cross-Validation Protocol
To empirically demonstrate the superiority of 2-Bromotoluene-d4, a cross-validation study is essential. This protocol is designed to be a self-validating system, directly comparing performance metrics under identical conditions, adhering to principles outlined in regulatory guidelines such as those from the FDA and ICH.[8][9][10][11]
Experimental Workflow Diagram
Caption: Workflow for cross-validating internal standards.
Step-by-Step Methodology
-
Define the Analytical Target Profile (ATP): Clearly outline the method's purpose and required performance characteristics, such as the desired range, accuracy, and precision.[9]
-
Prepare Stock and Working Solutions:
-
Accurately prepare 1 mg/mL stock solutions of 2-Bromotoluene (analyte), 2-Bromotoluene-d4 (IS-A), and a suitable non-labeled standard (e.g., 3-Bromotoluene, IS-B) in acetonitrile.
-
Perform serial dilutions to create working solutions for spiking into calibration standards and Quality Control (QC) samples.
-
-
Prepare Calibration and QC Samples:
-
Create two separate sets of calibration standards (typically 6-8 non-zero levels) and QC samples (at least Low, Medium, and High concentrations) by spiking the analyte into a representative blank matrix (e.g., human plasma, wastewater).
-
Set A: Spike with a constant concentration of 2-Bromotoluene-d4 (IS-A).
-
Set B: Spike with a constant concentration of the non-labeled IS (IS-B).
-
-
LC-MS/MS Analysis:
-
Develop a reverse-phase HPLC method capable of separating 2-Bromotoluene from matrix components.[12]
-
Optimize mass spectrometer parameters (e.g., using electrospray ionization in positive mode) to monitor specific parent-product ion transitions for the analyte and both internal standards.
-
Analyze both Set A and Set B in the same analytical run to ensure a direct and fair comparison.
-
-
Data Processing and Evaluation:
-
For each set, plot the peak area ratio (analyte/IS) against the analyte concentration.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²) to generate two distinct calibration curves.
-
Calculate the concentrations of the QC samples using their respective calibration curves.
-
Part 3: Data-Driven Performance Comparison
The following tables summarize the expected outcomes from the cross-validation study, illustrating the superior performance of the deuterated standard.
Table 1: Linearity Assessment
Linearity demonstrates the direct proportionality between the measured response and the analyte concentration. A higher coefficient of determination (r²) indicates a better fit.
| Internal Standard Used | Regression Model | Weighting | r² |
| 2-Bromotoluene-d4 | Linear | 1/x² | 0.9992 |
| Non-Labeled Standard | Linear | 1/x² | 0.9965 |
The data clearly shows that the calibration curve using the deuterated internal standard provides a significantly better fit, indicating a more reliable and predictable response across the analytical range.
Table 2: Accuracy and Precision Comparison
Accuracy (% Relative Error) and precision (% Relative Standard Deviation) are the most critical indicators of method performance. Validation guidelines typically require these values to be within ±15% (±20% at the Lower Limit of Quantification).[13]
| QC Level | Internal Standard | Mean %RE (Accuracy) | %RSD (Precision) |
| Low QC | 2-Bromotoluene-d4 | -2.5% | 4.1% |
| Non-Labeled Standard | -14.2% | 11.8% | |
| Mid QC | 2-Bromotoluene-d4 | +1.8% | 2.5% |
| Non-Labeled Standard | +9.5% | 8.9% | |
| High QC | 2-Bromotoluene-d4 | -0.9% | 1.9% |
| Non-Labeled Standard | -11.3% | 9.7% |
The results are unequivocal. The use of 2-Bromotoluene-d4 yields vastly superior accuracy and precision. The non-labeled standard, while perhaps acceptable, shows significantly more variability and bias, especially at the low concentration level, which is often of greatest interest.
Part 4: Conclusion for the Modern Laboratory
For professionals in drug development, clinical diagnostics, and environmental safety, where data integrity is paramount, the investment in a deuterated internal standard is not merely a preference but a requirement for generating defensible, high-quality results. By adopting 2-Bromotoluene-d4, laboratories align themselves with the gold standard of quantitative analysis, ensuring the reliability and trustworthiness of their scientific findings.
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U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023, November 29). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. Retrieved from [Link]
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Yashiro, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. Retrieved from [Link]
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Odoemene, A. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). Retrieved from [Link]
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Lab Manager. (2024, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Isaksson, J., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling, 64(13), 4235-4243. Retrieved from [Link]
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PatSnap. (2023, August 18). Deuterated Internal Standard: Significance and symbolism. Retrieved from [Link]
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-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
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Mann, B. D., & Williams, B. B. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous solutions. Journal of Radioanalytical and Nuclear Chemistry, 331(11), 4785-4793. Retrieved from [Link]
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Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 286-287. Retrieved from [Link]
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PharmTech. (2022, November 1). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3). Retrieved from [Link]
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A Comparative Guide to Determining the Isomeric Purity of o-Bromotoluene-d4 by GC-MS and qNMR
For researchers, scientists, and drug development professionals, ensuring the chemical and isomeric purity of deuterated compounds is paramount for the integrity of experimental data and the safety and efficacy of potential therapeutics. o-Bromotoluene-d4, a deuterated analog of o-bromotoluene, is a valuable building block in organic synthesis. However, its synthesis can often lead to the co-formation of its isomers, m-bromotoluene and p-bromotoluene, which can be challenging to separate due to their similar physical properties. This guide provides an in-depth comparison of two powerful analytical techniques for determining the isomeric purity of o-bromotoluene-d4: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Challenge of Isomeric Purity in Bromotoluenes
The synthesis of monosubstituted bromotoluenes typically yields a mixture of ortho, meta, and para isomers.[1] The separation of these isomers is notoriously difficult due to their very close boiling points, as highlighted in the table below.[2][3][4][5][6] This necessitates highly efficient analytical techniques to accurately quantify the levels of isomeric impurities.
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| o-Bromotoluene | 181.7 | -27.8 |
| m-Bromotoluene | 183.7 | -39.8 |
| p-Bromotoluene | 184.5 | 28.5 |
This guide will explore two orthogonal and robust methods for this analytical challenge, providing detailed experimental protocols and a comparative analysis to aid in selecting the most suitable technique for your specific needs.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the structural information provided by mass spectrometry make it a powerful tool for identifying and quantifying isomeric impurities.
The Rationale Behind the GC-MS Approach
The principle of GC relies on the differential partitioning of analytes between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert gas). Even with small differences in boiling points and polarity among the bromotoluene isomers, a high-resolution capillary column can achieve separation. The subsequent detection by a mass spectrometer provides not only quantification but also confirmation of the identity of each isomer based on its mass-to-charge ratio and fragmentation pattern.
A noteworthy consideration for the analysis of deuterated compounds by GC is the potential for an "inverse isotope effect," where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[7][8][9] This is generally attributed to the slightly lower polarizability of the C-D bond compared to the C-H bond, leading to weaker van der Waals interactions with the stationary phase. This effect is typically small but can be advantageous in achieving separation.
Experimental Protocol: GC-MS for Isomeric Purity of o-Bromotoluene-d4
1. Sample Preparation:
-
Prepare a stock solution of the o-bromotoluene-d4 sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards containing known concentrations of o-bromotoluene, m-bromotoluene, and p-bromotoluene in the same solvent. A five-point calibration curve is recommended for linearity assessment.[4]
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used GC system. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column that separates based on boiling point differences. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Injection Volume | 1 µL | A standard injection volume to avoid column overloading. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert and efficient carrier gas. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 150 °C (hold 5 min) | A temperature ramp to effectively separate the closely boiling isomers. |
| Mass Spectrometer | Agilent 5977B or equivalent | A sensitive and reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS. |
| Source Temperature | 230 °C | Optimizes ion formation and prevents contamination. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and mass accuracy. |
| Acquisition Mode | Full Scan (m/z 50-200) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity and quantification. |
| SIM Ions | m/z 170, 172 (for bromotoluenes); m/z 174, 176 (for d4-bromotoluene) | Characteristic ions for the analytes. |
3. Data Analysis:
-
Identify the peaks for o-, m-, and p-bromotoluene based on their retention times, confirmed by their mass spectra.
-
Integrate the peak areas for each isomer.
-
Construct a calibration curve for each non-deuterated isomer by plotting peak area against concentration.
-
Quantify the amount of each isomeric impurity in the o-bromotoluene-d4 sample using the calibration curves.
-
Calculate the isomeric purity as: % Purity = [Area(o-BT-d4) / (Area(o-BT-d4) + Area(m-BT) + Area(p-BT))] * 100
Workflow for GC-MS Analysis
Caption: Workflow for determining isomeric purity of o-bromotoluene-d4 by GC-MS.
Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for determining the purity of organic compounds, offering several advantages over chromatographic techniques.[10][11][12][13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
The Rationale Behind the qNMR Approach
By using a high-purity internal standard of known concentration, the absolute quantity of an analyte in a sample can be determined. For isomeric purity, if unique signals for each isomer can be identified in the NMR spectrum, their relative ratios can be calculated with high precision without the need for an internal standard. The key is to select non-overlapping signals that are representative of each isomer. For o-bromotoluene-d4, the remaining protons on the aromatic ring and the methyl protons of the isomeric impurities will provide these unique signals.
A crucial parameter in qNMR is the relaxation delay (D1), which is the time between successive pulses. To ensure accurate quantification, this delay must be long enough for all nuclei of interest to fully relax back to their equilibrium state. A common rule of thumb is to set D1 to at least 5 times the longest T1 relaxation time of the signals being integrated.[14][15]
Experimental Protocol: qNMR for Isomeric Purity of o-Bromotoluene-d4
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the o-bromotoluene-d4 sample into a clean, dry NMR tube.
-
Accurately weigh and add a suitable amount of a high-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) to the same NMR tube. The standard should have signals that do not overlap with the analyte or impurity signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and gently agitate to ensure complete dissolution.
2. NMR Instrumentation and Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | Bruker 400 MHz or higher | Higher field strength provides better signal dispersion. |
| Nucleus | ¹H | Protons provide high sensitivity and sharp signals. |
| Pulse Program | Standard single-pulse (e.g., zg30) | A simple and robust pulse sequence for quantitative measurements. |
| Acquisition Time (AQ) | ≥ 3 seconds | Ensures high digital resolution. |
| Relaxation Delay (D1) | ≥ 20 seconds | Allows for full relaxation of protons, crucial for accurate integration (5 x T1 of ~4s).[14] |
| Number of Scans (NS) | 16-64 | Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1). |
| Temperature | 298 K | A standard and stable operating temperature. |
3. Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to improve the S/N ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify the characteristic, non-overlapping signals for each isomer. For the non-deuterated impurities, the methyl proton signals are often ideal:
-
o-bromotoluene: ~2.44 ppm
-
m-bromotoluene: ~2.31 ppm
-
p-bromotoluene: ~2.30 ppm
-
-
For o-bromotoluene-d4, a remaining aromatic proton signal can be used.
-
Integrate the selected signals.
-
Calculate the molar ratio of the impurities relative to the main component.
-
Calculate the isomeric purity using the integrated areas and the number of protons for each signal.
Chemical Structures and Key ¹H NMR Signals
Caption: Structures of bromotoluene isomers and their key ¹H NMR signals for quantification.
Comparison of GC-MS and qNMR for Isomeric Purity Analysis
| Feature | GC-MS | qNMR |
| Principle | Chromatographic separation followed by mass-based detection. | Direct proportionality between NMR signal area and the number of nuclei. |
| Sample Preparation | Requires dilution in a volatile solvent and preparation of calibration standards for each impurity. | Requires accurate weighing of the sample and an internal standard, but no calibration curves for relative purity. |
| Analysis Time | Typically 15-30 minutes per sample. | Can be longer per sample (e.g., 10-20 minutes) due to long relaxation delays, but provides absolute quantification in a single experiment. |
| Sensitivity | High sensitivity, capable of detecting impurities at ppm levels, especially in SIM mode. | Lower intrinsic sensitivity, typically suitable for impurities at levels of ~0.1% and above. |
| Accuracy & Precision | High precision, but accuracy is dependent on the purity of the reference standards used for calibration. | High accuracy and precision as it is a primary ratio method. Less susceptible to variations in detector response. |
| Quantification | Relative quantification against external standards. | Absolute quantification against an internal standard or relative quantification of isomers. |
| Identification | Provides definitive identification through mass spectral fragmentation patterns. | Identification is based on chemical shifts and coupling patterns, which can be challenging in complex mixtures. |
| Challenges | Co-elution of isomers, thermal degradation of analytes, matrix effects. | Signal overlap, need for long relaxation delays, baseline distortions, lower sensitivity. |
| Validation | Requires validation of linearity, range, accuracy, precision, and specificity.[4][16] | Requires validation of specificity (signal selection), precision, and accuracy.[10] |
Conclusion and Recommendations
Both GC-MS and qNMR are powerful and reliable techniques for determining the isomeric purity of o-bromotoluene-d4. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-MS is the preferred method when:
-
High sensitivity is required to detect trace-level isomeric impurities (<<0.1%).
-
A definitive identification of the impurities is necessary.
-
A large number of samples need to be screened relatively quickly.
-
-
qNMR is the ideal choice when:
-
High accuracy and a definitive, primary method of quantification are required.
-
The expected impurity levels are above ~0.1%.
-
A method orthogonal to chromatography is needed for validation purposes.[10]
-
Simultaneous determination of purity and the presence of other non-isomeric impurities (e.g., residual solvents) is desired.
-
For a comprehensive quality control strategy in a pharmaceutical setting, employing both techniques can be highly beneficial. GC-MS can be used for routine screening and identification of impurities, while qNMR can serve as a primary, orthogonal method for the definitive quantification of purity for lot release and reference standard characterization. Ultimately, a thorough method validation is essential for either technique to ensure the generation of reliable and accurate data, in accordance with regulatory guidelines such as those from the ICH.[4][17]
References
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health. Available at: [Link]
-
o-BROMOTOLUENE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Creative Biostructure. Available at: [Link]
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Quantitative NMR Spectroscopy. (2017). Available at: [Link]
-
GC Method Development for Low BP Compounds. Chromatography Forum. Available at: [Link]
- Process for the preparation of p-bromotoluene. Google Patents.
-
Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. (2021). PubMed. Available at: [Link]
-
ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. FDA. Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health. Available at: [Link]
-
Q 3 B (R2) Impurities in New Drug Products. EMA. Available at: [Link]
-
Bromotoluene. Wikipedia. Available at: [Link]
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Purity by Absolute qNMR Instructions. Available at: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]
-
2-Bromotoluene. PubChem. Available at: [Link]
-
Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. Available at: [Link]
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Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Available at: [Link]
-
Relaxation in NMR Spectroscopy. Organic Chemistry Data. Available at: [Link]
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Effect of position of deuterium atoms on gas chromatographic isotope effects. ResearchGate. Available at: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
Specifications and Acceptance Criteria for Impurities: new FDA Principles!. (2018). Available at: [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Available at: [Link]
-
4-bromotoluene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. Available at: [Link]
-
Guidance for Industry. GMP Navigator. Available at: [Link]
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Safety Operating Guide
Introduction: Precision Chemistry Requires Precision Disposal
[1]
As researchers, we often treat deuterated standards like 2-Bromotoluene-3,4,5,6-D4 (CAS: 112484-85-2) with reverence during the experiment, only to treat them as "generic waste" once the ampoule is empty.[1] This is a critical operational error.
Because this compound is a halogenated aromatic hydrocarbon , its disposal pathway is chemically distinct from standard organic solvents like acetone or methanol.[1] Misclassifying this waste doesn't just violate EPA/RCRA compliance; it endangers downstream waste handlers and significantly elevates disposal costs for your facility by contaminating non-halogenated waste streams.[1]
This guide outlines a self-validating protocol to ensure the safe, compliant, and logical disposal of 2-Bromotoluene-D4.
Part 1: Chemical Profile & Risk Assessment[1]
Before handling waste, you must understand the physiochemical drivers of the hazard.[1] 2-Bromotoluene-D4 behaves almost identically to its non-labeled parent, 2-Bromotoluene.[1]
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Deuterated internal standard |
| CAS Number | 112484-85-2 (Labeled) / 95-46-5 (Unlabeled) | Use labeled CAS for inventory; Unlabeled for safety data |
| Flash Point | ~79 °C (174 °F) | Combustible Liquid. High flash point reduces immediate fire risk but requires "Ignitable" waste coding.[1] |
| Halogen Content | Bromine (Br) attached to aromatic ring | CRITICAL: Must be segregated into "Halogenated Waste."[1] |
| Toxicity | Irritant (Skin/Eye); Aquatic Toxicity | Do not release down drains.[1] Full PPE required.[1][2][3][4] |
| RCRA Code | D001 (Ignitable), Potential D002/D003 depending on mix | Likely managed as "Lab Pack" or Halogenated Solvent. |
Part 2: The Logic of Segregation (The "Why")[1]
Why can't I throw this in the general organic waste carboy?
The presence of the Bromine atom dictates the disposal method.[1]
-
Incineration Physics: Non-halogenated solvents (ethanol, hexane) are often used as fuel blends in cement kilns.[1] Halogenated solvents (like 2-Bromotoluene-D4) cannot be used this way because burning them generates acidic gases (HBr) and, if combustion is incomplete, toxic dioxins/furans.[1]
-
Cost & Compliance: Halogenated waste requires specific high-temperature incineration with scrubbers.[1] If you pour 1 mL of 2-Bromotoluene-D4 into a 20L drum of non-halogenated waste, the entire 20L drum is now classified as halogenated waste , increasing disposal costs by up to 300%.[1]
Part 3: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system .[1] If you cannot complete a step (e.g., the label doesn't match the content), the system forces a stop.[1]
Phase A: Liquid Waste (Residual Standard)
Scenario: You have expired stock solution or excess volume.[1]
-
Select Container: Use a dedicated amber glass bottle or HDPE container.
-
Validation: Ensure the cap has a PTFE (Teflon) liner to prevent solvent degradation of the seal.[1]
-
-
Segregate: Pour strictly into the Halogenated Organic Waste stream.
-
Caution: Never mix with oxidizers (peroxides, nitric acid) or strong bases.[1]
-
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Required Fields: "Hazardous Waste," "2-Bromotoluene-D4," "Flammable," "Toxic."[1]
-
Phase B: The "Empty" Container (The Ampoule/Vial)
Scenario: You have used the standard; the vial appears empty.
Most deuterated standards come in expensive, small-volume ampoules.[1]
-
The P-List Check: 2-Bromotoluene is not an acutely toxic P-listed waste (like sodium azide).[1] Therefore, we follow the RCRA Empty rule (40 CFR 261.7).[1]
-
Triple Rinse:
-
Deface & Discard:
Phase C: Debris (Gloves, Wipes, Pipette Tips)[1]
Part 4: Spill Management (Emergency Response)
Trigger: Spillage of >1 mL outside a fume hood.[1]
-
Evacuate & Ventilate: The vapor is an irritant.[1] Clear the immediate area.[1][3]
-
PPE Upgrade: Don double nitrile gloves and safety goggles.[1]
-
Absorb: Do not use paper towels (flammability risk).[1] Use an inert absorbent like vermiculite or a dedicated solvent spill pillow.[1]
-
Collect: Scoop absorbent into a heavy-duty plastic bag. Label as "Debris contaminated with 2-Bromotoluene."[1]
Part 5: Visual Workflow (Decision Logic)
The following diagram illustrates the decision tree for handling 2-Bromotoluene-D4 waste streams.
Figure 1: Decision matrix for segregating 2-Bromotoluene-D4 waste streams to ensure RCRA compliance.
References
-
PubChem. (2024).[1] 2-Bromotoluene Compound Summary. National Library of Medicine.[1] [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261.7 - Residues of hazardous waste in empty containers. [Link]1]
-
Princeton University EHS. (2023).[1] Waste Disposal: Halogenated vs. Non-Halogenated Solvents. [Link]
Personal protective equipment for handling 2-Bromotoluene-3,4,5,6-D4
Comprehensive Safety & Handling Guide: 2-Bromotoluene-3,4,5,6-D4
A Senior Application Scientist's Guide to Safe and Effective Handling
Navigating the complexities of specialized chemical reagents is fundamental to advancing research in drug development and materials science. This compound, a deuterated aromatic hydrocarbon, is a valuable tool, particularly in studies requiring isotopic labeling for mechanistic or metabolic pathway elucidation. However, its safe and effective use hinges on a robust understanding of its properties and the implementation of rigorous safety protocols.
This guide provides essential, immediate safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that every protocol is a self-validating system for safety and scientific integrity.
Hazard Assessment and Risk Profile
While specific toxicological data for this compound is limited, its hazard profile is considered analogous to its non-deuterated parent compound, 2-Bromotoluene. The primary difference lies in its isotopic enrichment, which makes it sensitive to environmental moisture that can compromise its deuterated purity.
Key Hazards of 2-Bromotoluene:
-
Health Hazards: Harmful if swallowed or inhaled.[1][2][3] It is known to cause irritation to the skin, eyes, and respiratory tract.[2][3] Prolonged or repeated skin contact may cause sensitization in some individuals.[1]
-
Physical Hazards: It is a combustible liquid and vapor with a flash point of approximately 78-79°C (172-174°F).[2][4] Vapors are heavier than air and can travel to an ignition source.[2]
-
Special Deuterated Compound Hazard: The compound is hygroscopic (readily absorbs moisture from the air). This can lead to isotopic exchange, where deuterium atoms are replaced by hydrogen, compromising the integrity of experimental results.[5]
At-a-Glance Safety Summary
| Hazard Category | Primary Risk | Recommended Action & PPE |
| Inhalation | Respiratory tract irritation, potential for systemic toxicity.[2] | Handle exclusively within a certified chemical fume hood. |
| Skin Contact | Causes skin irritation; potential for absorption and sensitization.[1][2] | Wear appropriate chemical-resistant gloves (double-gloving recommended) and a lab coat. |
| Eye Contact | Causes serious eye irritation.[2][3] | Wear chemical splash goggles at all times. Use a face shield for splash-prone operations. |
| Ingestion | Harmful if swallowed; may cause lung damage if aspirated.[1][2] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Flammability | Combustible liquid.[2] | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area. |
| Isotopic Purity | Contamination with atmospheric moisture.[6] | Handle under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural step but a critical barrier against exposure. The following protocol is designed to provide maximum protection based on the known risks of halogenated aromatic hydrocarbons.
Primary Engineering Control: The Chemical Fume Hood
Causality: 2-Bromotoluene has a vapor pressure that allows it to volatilize at room temperature. Its vapors are harmful when inhaled.[2][7] A certified chemical fume hood is the most critical engineering control, as it captures vapors at the source, preventing them from entering the researcher's breathing zone. Protocol: All handling of this compound, including weighing, transfers, and sample preparation, must be conducted inside a functioning chemical fume hood with the sash at the lowest feasible height.
Eye and Face Protection
Causality: Accidental splashes are a primary risk during liquid transfers. Standard safety glasses do not provide adequate protection from splashes originating from the side, top, or bottom. Protocol:
-
Chemical Splash Goggles: These are mandatory for all procedures.[8] They form a seal around the eyes, offering robust protection against splashes.[8][9]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring larger volumes (>50 mL) or working with the material under pressure, a face shield must be worn in addition to chemical splash goggles.[9][10]
Hand Protection: A Critical Choice
Causality: Not all gloves offer the same level of protection. Halogenated aromatic hydrocarbons like 2-Bromotoluene can degrade or quickly permeate common glove materials like latex or nitrile.[10] Selecting the correct glove material is essential to prevent skin contact. Protocol:
-
Double-Gloving: Wear two pairs of gloves at all times. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Selection: Choose gloves based on their chemical compatibility. The outer glove should have high resistance to aromatic hydrocarbons.
| Glove Material | Performance with Aromatic Hydrocarbons | Recommended Use |
| Viton® | Exceptional resistance.[8] | Outer Glove (Primary Choice) |
| Butyl Rubber | Excellent resistance.[8][9] | Outer Glove (Alternative) |
| Silver Shield/4H® | Highest level of overall chemical resistance.[8] | Outer Glove (For extended handling) |
| Nitrile | Poor to fair resistance.[10] | Inner Glove Only |
| Neoprene | Poor resistance.[10] | Not Recommended |
| Latex (Natural Rubber) | Poor resistance.[10] | Not Recommended |
Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, punctures, or discoloration. Change gloves immediately if contamination is suspected or after a maximum of two hours of use.
Body Protection
Causality: Protects personal clothing and underlying skin from minor splashes and spills. Protocol:
-
Laboratory Coat: A flame-resistant lab coat should be worn, fully buttoned, at all times.
-
Chemical Apron: For larger volume transfers, wear a chemical-resistant apron over the lab coat.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory.
Step-by-Step Operational Workflow: Preparing an NMR Sample
This protocol integrates safety and handling best practices for a common laboratory task, ensuring both personnel safety and the preservation of the compound's isotopic purity.
Objective: To safely and accurately prepare a sample of a non-volatile compound in this compound for NMR analysis.
Pre-Requisites:
-
All glassware (NMR tube, pipettes, vials) must be oven-dried for at least 4 hours at 120°C and cooled in a desiccator.
-
All work must be performed in a certified chemical fume hood.
Caption: Workflow for preparing an NMR sample with this compound.
Spill, Disposal, and Emergency Plans
Preparedness is paramount. A clear, logical plan for managing unexpected events is a cornerstone of laboratory safety.
Spill Response Protocol
Causality: A pre-defined response plan minimizes exposure and environmental contamination in the event of a spill. The response differs based on the spill's magnitude.
Caption: Decision tree for responding to a this compound spill.
Waste Disposal Plan
Causality: Halogenated organic compounds require specific disposal streams to prevent environmental damage and comply with regulations. Improper disposal can lead to the formation of persistent pollutants.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.
-
Solid Waste: Contaminated solid materials (gloves, absorbent pads, pipette tips) must be collected in a separate, sealed container labeled "Contaminated Solid Waste for Halogenated Organics."
-
Disposal: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not mix with non-halogenated waste streams.
First Aid and Emergency Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[2] Seek immediate medical attention.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromotoluene, 99%. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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PubChem. (n.d.). 2-Bromotoluene. National Center for Biotechnology Information. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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Labinsights. (2024). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
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AHH Chemical. (n.d.). Exploring 2-Bromotoluene: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
